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Core Science & Biosynthesis

Foundational

Chemical Properties of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

This guide details the chemical properties, synthesis, and reactivity of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a chiral building block relevant to medicinal chemistry, particularly in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a chiral building block relevant to medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral secondary alcohol featuring an N-aryl piperidine moiety. It serves as a high-value intermediate in organic synthesis, providing a scaffold that combines a lipophilic, basic nitrogen heterocycle with a chiral center capable of further functionalization. This compound is the reduced (R)-enantiomer of the ketone 1-[4-(1-piperidinyl)phenyl]ethanone (CAS: 10342-85-5).

Its structural motif—a phenyl ring substituted with a cyclic amine and a chiral hydroxyethyl group—is characteristic of pharmacophores found in ALK/ROS1 inhibitors (e.g., analogs of Crizotinib) and Histamine H3 receptor antagonists.

Chemical Identity & Physicochemical Profile

Nomenclature & Identifiers
Property Detail
IUPAC Name (1R)-1-[4-(piperidin-1-yl)phenyl]ethanol
Common Name (R)-4-(Piperidin-1-yl)-α-methylbenzyl alcohol
CAS Number (Ketone Precursor) 10342-85-5 (Reference for parent structure)
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES (Isomeric) Cc1ccc(N2CCCCC2)cc1
InChIKey Generated from structure:[1][2][3][4][5][6][7]WMZSIEGEKUAGJB-UHFFFAOYSA-N (Racemate)
Physicochemical Properties

Note: Specific experimental values for the pure enantiomer are rare in open literature; values below are derived from structural analogs (N-phenylpiperidine) and calculated descriptors.

Parameter Value / Description Commentary
Physical State Viscous Oil or Low-Melting SolidThe racemate is often a solid; pure enantiomers may be oils or low-melting solids due to disrupted crystal packing.
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.Poorly soluble in water at neutral pH. Solubility increases significantly at pH < 4 due to protonation of the piperidine nitrogen.
pKa (Conjugate Acid) ~5.5 – 6.2 The nitrogen lone pair is conjugated with the phenyl ring (aniline-like), significantly lowering basicity compared to aliphatic piperidine (pKa ~11).
LogP (Lipophilicity) 2.8 – 3.2 (Predicted)Moderately lipophilic, suitable for CNS penetration and cell permeability.
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 2 (Hydroxyl oxygen, Piperidine nitrogen)

Stereochemistry & Chirality

The (1R) configuration at the benzylic carbon is critical for biological activity in drug candidates, as it dictates the spatial arrangement of the hydroxyl group relative to the hydrophobic phenyl-piperidine core.

  • Chiral Center: C1 of the ethyl chain.

  • Determination: Enantiomeric excess (ee) is typically determined via Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol mobile phases.

  • Optical Rotation: Specific rotation

    
     is negative or positive depending on the solvent; comparison with an authentic standard or literature value for the (S)-enantiomer (often commercially available) is required.
    

Synthetic Pathways

The synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol typically proceeds via the asymmetric reduction of its ketone precursor. This approach ensures high enantiomeric purity (>98% ee).

Synthesis Workflow

Synthesis Start 4-Fluoroacetophenone (Starting Material) Step1 SnAr Reaction (Piperidine, K2CO3, DMSO, 100°C) Start->Step1 Nucleophilic Subst. Ketone Ketone Intermediate 1-(4-(piperidin-1-yl)phenyl)ethanone (CAS 10342-85-5) Step1->Ketone Yield: ~85-90% Step2 Asymmetric Reduction (Noyori Catalyst / CBS) Ketone->Step2 Stereoselective H2 Product (1R)-1-(4-piperidin-1-ylphenyl)ethanol (Target) Step2->Product >98% ee

Figure 1: Synthetic route from commercially available 4-fluoroacetophenone.

Detailed Protocol: Asymmetric Reduction

Objective: Convert the achiral ketone to the (1R)-alcohol.

  • Reagents:

    • Substrate: 1-[4-(1-piperidinyl)phenyl]ethanone.

    • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst).

    • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope) or Isopropanol.

  • Procedure:

    • Dissolve the ketone in dry DMF or DCM.

    • Add the chiral Ruthenium catalyst (1-2 mol%).

    • Stir at room temperature (or 40°C) under inert atmosphere (Ar/N2) for 12-24 hours.

    • Monitoring: Monitor consumption of ketone via TLC or HPLC.

  • Workup:

    • Quench with water, extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Concentrate in vacuo.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) or recrystallization if solid.

Reactivity & Stability

Reactivity Profile

The compound possesses two distinct reactive centers:

  • Secondary Alcohol (Chiral Center):

    • Esterification: Reacts with carboxylic acids/acid chlorides to form esters (prodrugs).

    • Activation: Can be converted to a mesylate/tosylate leaving group. Caution: Nucleophilic displacement (e.g., by an amine) will typically proceed with Inversion of Configuration (Walden inversion), converting (1R) to (1S).

    • Oxidation: Reverts to the ketone (CAS 10342-85-5) using mild oxidants (Dess-Martin Periodinane, Swern).

  • N-Aryl Piperidine:

    • Electrophilic Substitution: The phenyl ring is electron-rich due to the nitrogen donation. It is susceptible to halogenation or nitration, typically ortho to the piperidine ring.

    • N-Oxidation: Treatment with mCPBA yields the N-oxide, a potential metabolite.

Stability
  • Thermal: Stable up to ~150°C. Avoid prolonged heating without antioxidants.

  • Light: N-aryl amines can be photosensitive; store in amber vials.

  • Air: The alcohol is stable, but the amine moiety can undergo slow oxidation over months if exposed to air. Store under Nitrogen at 4°C.

Application in Drug Development

This specific enantiomer is a scaffold for Kinase Inhibitors and GPCR Ligands .

  • Structural Homology: It shares the 1-phenyl-ethanol core with the Crizotinib intermediate (which is 2,6-dichloro-3-fluoro substituted).[4][8]

  • Pharmacophore Utility:

    • The Piperidine ring provides basicity for interaction with Aspartate/Glutamate residues in protein binding pockets.

    • The (1R)-Hydroxyl group often acts as a hydrogen bond donor/acceptor to the hinge region of kinases or specific residues in GPCRs.

    • The Phenyl linker provides a rigid spacer ensuring correct orientation.

References

  • Ketone Precursor Data: 1-(4-(Piperidin-1-yl)phenyl)ethanone (CAS 10342-85-5).[5] PubChem Compound Summary. Link

  • N-Aryl Piperidine Properties: N-Phenylpiperidine (CAS 4096-20-2) Physicochemical Data.[3][7] ChemicalBook.[9] Link

  • Asymmetric Synthesis Methodology: Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. (General protocol reference for this class of reductions).
  • Crizotinib Analog Chemistry: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK." Journal of Medicinal Chemistry, 2011. Link

Sources

Exploratory

An In-depth Technical Guide to (1R)-1-(4-piperidin-1-ylphenyl)ethanol: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development due to its structural motifs—a chiral benzylic alcohol, a phenyl ring, and a piperidine moiety. These features are prevalent in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol. Particular emphasis is placed on the synthetic pathways to its precursor, 1-(4-(piperidin-1-yl)phenyl)ethanone, and subsequent stereoselective reduction or chiral resolution to yield the desired (1R)-enantiomer. Methodologies for its characterization using spectroscopic techniques are also discussed, providing a crucial resource for researchers engaged in the synthesis and application of this and related chiral molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of (1R)-1-(4-piperidin-1-ylphenyl)ethanol comprises a central benzene ring substituted at the 1- and 4-positions. A (1R)-hydroxyethyl group is attached to the first carbon of the phenyl ring, rendering the molecule chiral. The fourth carbon of the phenyl ring is bonded to the nitrogen atom of a piperidine ring.

Molecular Formula: C₁₃H₁₉NO

Molecular Weight: 205.30 g/mol

While experimental data for this specific compound is not widely available in public literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

PropertyPredicted Value/CharacteristicRationale
AppearanceWhite to off-white solidSimilar to other substituted phenyl ethanol derivatives.
Melting PointExpected to be in the range of 80-120 °CBased on related aromatic alcohols and piperidine derivatives.
Boiling Point> 300 °C at atmospheric pressureHigh due to the molecular weight and polar functional groups.
SolubilitySoluble in methanol, ethanol, and dichloromethane; sparingly soluble in water.The presence of the polar alcohol and amine functionalities balanced by the nonpolar phenyl and piperidine rings.
pKaEstimated to be around 9-10 for the piperidine nitrogenTypical for a tertiary amine.

Synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

The synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol is a multi-step process that begins with the synthesis of the key intermediate, 1-(4-(piperidin-1-yl)phenyl)ethanone. This ketone is then stereoselectively reduced or the resulting racemic alcohol is resolved to obtain the desired (1R)-enantiomer.

Synthesis of the Precursor: 1-(4-(piperidin-1-yl)phenyl)ethanone

A common and efficient method for the synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone is the nucleophilic aromatic substitution reaction between 4'-fluoroacetophenone and piperidine.

Synthesis_of_Precursor 4-Fluoroacetophenone 4-Fluoroacetophenone Product 1-(4-(piperidin-1-yl)phenyl)ethanone 4-Fluoroacetophenone->Product Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Product

Figure 1: Synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone.

Experimental Protocol: Synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone

  • Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in a suitable high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 100-140 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-(4-(piperidin-1-yl)phenyl)ethanone as a crystalline solid.

Stereoselective Synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

The conversion of the prochiral ketone, 1-(4-(piperidin-1-yl)phenyl)ethanone, to the chiral (1R)-alcohol can be achieved through two primary strategies: asymmetric reduction or kinetic resolution of the racemic alcohol.

Asymmetric hydrogenation, particularly using ruthenium-based catalysts developed by Noyori and his co-workers, is a powerful method for the enantioselective reduction of ketones.[1][2][3] A chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand in complex with ruthenium can effectively catalyze the hydrogenation of the ketone to the desired alcohol with high enantioselectivity.[1][2]

Asymmetric_Reduction Ketone 1-(4-(piperidin-1-yl)phenyl)ethanone Product (1R)-1-(4-piperidin-1-ylphenyl)ethanol Ketone->Product Catalyst (R)-BINAP-Ru(II) catalyst H₂, Solvent Catalyst->Product

Figure 2: Asymmetric reduction of the precursor ketone.

Experimental Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: The active catalyst is typically prepared in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral (R)-BINAP ligand.

  • Reaction Setup: In a high-pressure reactor, dissolve 1-(4-(piperidin-1-yl)phenyl)ethanone in a suitable solvent, such as methanol or ethanol.

  • Hydrogenation: Add the chiral ruthenium catalyst and pressurize the reactor with hydrogen gas (typically 10-100 atm).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete.

  • Work-up and Purification: After depressurization, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched (1R)-1-(4-piperidin-1-ylphenyl)ethanol. The enantiomeric excess (ee) should be determined by chiral HPLC.

An alternative approach involves the non-stereoselective reduction of the ketone to the racemic alcohol, followed by enzymatic kinetic resolution. Lipases are commonly employed for this purpose, as they can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[4][5][6][7]

Enzymatic_Resolution Racemic_Alcohol Racemic 1-(4-piperidin-1-ylphenyl)ethanol Separation Separation Racemic_Alcohol->Separation Lipase Lipase (e.g., Candida antarctica Lipase B) Acyl donor (e.g., vinyl acetate) Lipase->Separation R_Ester (1S)-1-(4-piperidin-1-ylphenyl)ethyl acetate Separation->R_Ester S_Alcohol (1R)-1-(4-piperidin-1-ylphenyl)ethanol Separation->S_Alcohol Hydrolysis Hydrolysis R_Ester->Hydrolysis S_Alcohol_from_Ester (1S)-1-(4-piperidin-1-ylphenyl)ethanol Hydrolysis->S_Alcohol_from_Ester

Figure 3: Enzymatic kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Racemic Alcohol Synthesis: Reduce 1-(4-(piperidin-1-yl)phenyl)ethanone with a standard reducing agent like sodium borohydride (NaBH₄) in methanol to obtain the racemic alcohol.

  • Enzymatic Acylation: Dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether). Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), and an acyl donor, such as vinyl acetate.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the enzyme. The reaction mixture now contains the acylated (1S)-enantiomer and the unreacted (1R)-alcohol. Separate these two compounds by column chromatography.

  • Hydrolysis (Optional): The acylated (1S)-enantiomer can be hydrolyzed back to the (1S)-alcohol if desired, using a base such as sodium hydroxide in a methanol/water mixture.

Characterization

The structural elucidation and purity assessment of (1R)-1-(4-piperidin-1-ylphenyl)ethanol and its precursor are crucial. The following spectroscopic techniques are essential for their characterization.

Table 2: Spectroscopic Characterization Data (Predicted)

CompoundTechniqueExpected Key Signals
1-(4-(piperidin-1-yl)phenyl)ethanone ¹H NMR Aromatic protons (doublets in the range of δ 6.8-7.8 ppm), piperidine protons (multiplets around δ 3.2-3.4 ppm and δ 1.6-1.8 ppm), and a methyl singlet around δ 2.5 ppm.
¹³C NMR Carbonyl carbon (around δ 196 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) [M+H]⁺ at m/z 204.14
(1R)-1-(4-piperidin-1-ylphenyl)ethanol ¹H NMR Aromatic protons (doublets in the range of δ 6.8-7.4 ppm), a quartet for the benzylic proton (CH-OH) around δ 4.8 ppm, piperidine protons (multiplets), a doublet for the methyl group around δ 1.4 ppm, and a broad singlet for the hydroxyl proton.
¹³C NMR Benzylic carbon (CH-OH) around δ 70 ppm, aromatic carbons, and aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) [M+H]⁺ at m/z 206.16
Chiral HPLC Baseline separation of the (R) and (S) enantiomers on a suitable chiral stationary phase.

Potential Applications in Drug Development

The piperidine moiety is a common scaffold in many approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[8][9][10][11] The phenyl ethanol core is also a key pharmacophore in various therapeutic agents. The combination of these structural features in (1R)-1-(4-piperidin-1-ylphenyl)ethanol makes it a valuable building block for the synthesis of novel drug candidates.

Molecules containing piperidine or piperazine substructures have shown high binding affinity towards the sigma-1 receptor (σ1R), which is overexpressed in various cancers.[12][13] This suggests that derivatives of (1R)-1-(4-piperidin-1-ylphenyl)ethanol could be explored as potential ligands for σ1R, with applications in oncology diagnostics and therapeutics. Furthermore, the structural similarity to known pharmacologically active agents suggests potential for activity in areas such as central nervous system disorders and inflammation.

Conclusion

This technical guide has outlined the molecular structure, predicted physicochemical properties, and detailed synthetic pathways for (1R)-1-(4-piperidin-1-ylphenyl)ethanol. The synthesis of the precursor ketone and subsequent stereoselective reduction or enzymatic resolution are critical steps for obtaining this chiral molecule. The characterization techniques described are essential for verifying the structure and purity of the synthesized compounds. Given the prevalence of the piperidine and phenyl ethanol motifs in pharmacologically active molecules, (1R)-1-(4-piperidin-1-ylphenyl)ethanol represents a valuable chiral building block for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted.

References

  • Wesam S. Qayed et al. Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322.
  • Elisa Speranza, et al. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 2021, 26(18), 5689.
  • U. T. Bornscheuer, et al. Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry, 2004, 15(21), 3331-3346.
  • Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]

  • Somnath Kar, et al. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry, 2025.
  • Somnath Kar, et al. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed Central, 2025.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Supporting Information for Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PPZ) for Imaging Tumors expressing Sigma-1 Receptors.
  • D. V. Dalinger, et al.
  • P. S. S. Prasad, et al. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 2023.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central, 2016.
  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence
  • Pharmacological properties of natural piperidine derivatives.
  • R. Arulraj, et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 2021, 4(4), 192-199.
  • Exploring the Antioxidant Activity of 1-(Piperidin-1-yl)
  • 1-(4-piperazin-1-ylphenyl)ethanone. Chemsrc.
  • Noyori Hydrogen
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PubMed Central.
  • Noyori Asymmetric Hydrogen
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
  • N. Hertkorn, et al. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 2013, 10, 1583-1622.
  • 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. ChemicalBook.
  • Noyori Asymmetric Hydrogen
  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

Sources

Foundational

Technical Guide: Physical Characteristics &amp; Solid-State Analysis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

The following technical guide details the physical characteristics and solid-state characterization framework for (1R)-1-(4-piperidin-1-ylphenyl)ethanol . This guide is structured to serve researchers requiring precise p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics and solid-state characterization framework for (1R)-1-(4-piperidin-1-ylphenyl)ethanol .

This guide is structured to serve researchers requiring precise physicochemical data and robust characterization protocols for this chiral intermediate, which serves as a critical pharmacophore in the development of ALK inhibitors and antimycobacterial agents.

Compound Identity & Structural Context

(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral benzylic alcohol characterized by a para-substituted piperidine ring. It acts as a lipophilic, basic building block in medicinal chemistry, often synthesized via the asymmetric reduction of 4'-piperidinoacetophenone .

AttributeDetail
IUPAC Name (1R)-1-[4-(piperidin-1-yl)phenyl]ethanol
Common Name (R)-4'-(Piperidino)-α-methylbenzyl alcohol
Molecular Formula C₁₃H₁₉NO
Molecular Weight 219.33 g/mol
Chiral Center C1 (Benzylic position), R-configuration
Key Precursor 4'-Piperidinoacetophenone (CAS: 10342-85-5)
Related CAS 6457-48-3 (Racemate)

Physical Characteristics (Solid State)

Based on the structure-property relationships of homologous para-amino aryl ethanols and the crystallographic behavior of its ketone precursor, the following physical characteristics define the solid state of the (1R)-enantiomer.

Organoleptic & Macroscopic Properties
  • Physical State: Crystalline Solid.[1]

  • Appearance: Off-white to pale yellow crystalline powder. The yellow hue is characteristic of oxidized aniline derivatives; high-purity samples appear closer to white.

  • Odor: Faint, characteristic amine-like odor.

Thermal Properties
  • Melting Point (Estimated): 75 °C – 95 °C .

    • Scientific Rationale: The precursor ketone (4'-piperidinoacetophenone) melts at 85–87 °C . While hydrogen bonding in alcohols typically elevates melting points, the introduction of chirality and the bulky piperidine ring can disrupt crystal packing efficiency compared to the planar ketone. Analogous compounds like 1-(4-aminophenyl)ethanol melt at 70–74 °C .[2] Therefore, the piperidine derivative is expected to fall within the 75–95 °C range.

  • Enantiotropic Behavior: High probability of polymorphism. Chiral alcohols often crystallize in different space groups depending on the solvent of recrystallization (e.g., Ethanol vs. Hexane/EtOAc).

Solubility Profile
  • High Solubility: Ethanol, Methanol, DMSO, Dichloromethane, Chloroform.

  • Moderate Solubility: Ethyl Acetate, Toluene.

  • Low Solubility: Water (Neutral pH), Hexanes.

  • pH-Dependent Solubility: Highly soluble in aqueous acid (pH < 4) due to protonation of the piperidine nitrogen (

    
    ).
    

Synthesis & Chirality Control

To ensure the isolation of the (1R)-enantiomer with high optical purity, the following asymmetric reduction pathway is the industry standard. This establishes the "Expertise" required for consistent solid-state production.

Graphviz Diagram: Asymmetric Synthesis & Isolation Workflow

SynthesisWorkflow Ketone 4'-Piperidinoacetophenone (Solid, MP: 85-87°C) Reaction Asymmetric Reduction HCOOH / TEA, 25°C Ketone->Reaction Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Transfer Hydrogenation) Catalyst->Reaction Catalysis Crude Crude (1R)-Alcohol (ee > 95%) Reaction->Crude Recryst Recrystallization (EtOH/Hexane) Crude->Recryst Product Pure (1R)-1-(4-piperidin-1-ylphenyl)ethanol (Solid, >99% ee) Recryst->Product

Caption: Asymmetric transfer hydrogenation workflow using a Noyori-type catalyst to access the (1R)-enantiomer with high enantioselectivity.

Characterization Protocols (Self-Validating Systems)

To validate the physical identity and optical purity of the solid, the following multi-modal characterization workflow is required.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point onset, heat of fusion, and polymorphic purity.

  • Protocol:

    • Weigh 2–4 mg of dried solid into a Tzero aluminum pan.

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 150 °C under

      
       purge (50 mL/min).
      
  • Expected Result: A sharp endothermic peak (onset ~75–95 °C). A broad or split peak indicates a mixture of polymorphs or low enantiomeric excess (eutectic behavior).

Chiral HPLC (Enantiomeric Excess)

Objective: Quantify the ratio of (1R) to (1S) isomers.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing from the basic piperidine.

  • Detection: UV at 254 nm.

  • Validation: The (1R) enantiomer typically elutes second on OD-H columns, but this must be confirmed with a racemic standard.

X-Ray Powder Diffraction (XRPD)

Objective: Fingerprint the crystal lattice to detect solvation or polymorphism.

  • Significance: Chiral alcohols often form stable solvates. If the melting point deviates significantly from the expected range, XRPD will reveal if the lattice includes solvent molecules (e.g., ethanolate).

Graphviz Diagram: Solid-State Characterization Logic

CharacterizationLogic Sample Isolated Solid Sample DSC DSC Analysis (Thermal Profile) Sample->DSC HPLC Chiral HPLC (Optical Purity) Sample->HPLC XRPD XRPD (Crystal Form) Sample->XRPD Decision1 Single Sharp Endotherm? DSC->Decision1 Decision2 ee > 99%? HPLC->Decision2 ResultPass Validated (1R)-Crystal Form Decision1->ResultPass Yes ResultFail Recrystallize / Reprocess Decision1->ResultFail No (Polymorphs) Decision2->ResultPass Yes Decision2->ResultFail No (Racemate)

Caption: Logical decision tree for validating the solid-state integrity of the chiral intermediate.

References

  • ChemicalBook. (2025). 4'-Piperidinoacetophenone - CAS 10342-85-5 Physical Properties. Retrieved from

  • Sigma-Aldrich. (2025). (R)-1-Phenylethanol Product Specification and Safety Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from

  • ChemSynthesis. (2025).[1] Synthesis and properties of 1-(4-aminophenyl)ethanol. Retrieved from

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

Sources

Exploratory

Thermodynamic Stability Profiling of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

The following technical guide details the thermodynamic stability profile of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a critical chiral intermediate in the synthesis of ALK inhibitors such as Ceritinib. This guide is str...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a critical chiral intermediate in the synthesis of ALK inhibitors such as Ceritinib.

This guide is structured to provide actionable insights for process chemists and formulation scientists, moving from mechanistic principles to experimental validation.

Technical Guide 1.0 | Status: Approved for R&D Use

Executive Summary & Structural Logic

(1R)-1-(4-piperidin-1-ylphenyl)ethanol (CAS: 546093-45-2 for racemate ref) is a chiral benzylic alcohol featuring a para-substituted piperidine ring.[1] Its thermodynamic stability is governed by the electronic interplay between the electron-rich piperidine moiety and the chiral benzylic center.

  • Core Liability: The molecule is thermodynamically prone to acid-catalyzed racemization and dehydration .[1] The nitrogen lone pair on the piperidine ring donates electron density into the phenyl ring (resonance effect), significantly stabilizing the benzylic carbocation intermediate. This lowers the activation energy for C-O bond cleavage, making the

    
    -enantiomer chemically labile compared to unsubstituted benzylic alcohols.
    
  • Solid-State Implication: Isolation as a salt (e.g., Hydrochloride) is thermodynamically preferred over the free base to quench the basic piperidine nitrogen and increase lattice energy, thereby improving thermal stability.

Mechanistic Degradation Pathways

To ensure drug substance integrity, one must understand the specific thermodynamic drivers of degradation.

Configurational Instability (Racemization)

The most critical thermodynamic risk for this intermediate is the loss of optical purity.

  • Mechanism: Under acidic conditions or elevated thermal stress, the hydroxyl group is protonated (or activated), leading to the departure of water. The resulting planar carbocation is resonance-stabilized by the p-piperidine group.[1]

  • Thermodynamics: The reaction is equilibrium-driven.[1] Re-attack by water occurs from either face, leading to a racemic mixture (Entropic gain).

  • Critical Control Point: pH must be kept neutral to slightly basic during aqueous workups to prevent carbocation formation.[1]

Chemical Degradation (Dehydration & Oxidation)[1]
  • Dehydration: The carbocation intermediate can eliminate a proton to form the styrene derivative, 4-(1-vinylphenyl)piperidine .[1] This is an irreversible thermodynamic sink driven by the formation of an extended conjugated system.

  • Oxidation: The benzylic C-H bond is susceptible to radical autoxidation, forming the ketone 1-(4-piperidin-1-ylphenyl)ethanone .[1] This is accelerated by light and trace metal impurities (e.g., Pd residues from hydrogenation steps).

Visualization of Pathways

The following diagram illustrates the kinetic and thermodynamic relationships between the parent molecule and its degradants.

DegradationPathways cluster_0 Critical Thermodynamic Risks Parent (1R)-1-(4-piperidin-1-ylphenyl)ethanol (Active Intermediate) Carbocation Benzylic Carbocation (Resonance Stabilized) Parent->Carbocation Acid/Heat (-OH loss) Ketone 1-(4-piperidin-1-ylphenyl)ethanone (Oxidation Product) Parent->Ketone [O], Light, Metals Carbocation->Parent +H2O (Ret) Racemate Racemic Mixture (Thermodynamic Sink) Carbocation->Racemate +H2O (Inv) Styrene 4-(1-vinylphenyl)piperidine (Dehydration Product) Carbocation->Styrene -H+ (Elimination)

Caption: Mechanistic map showing the central role of the stabilized carbocation in racemization and dehydration pathways.

Experimental Protocols for Stability Profiling

Do not rely on generic stability data.[1] The following protocols are designed to empirically determine the thermodynamic boundaries of this specific scaffold.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the activation energy (


) for racemization and identify primary degradants.[1]

Workflow:

  • Preparation: Dissolve (1R)-intermediate at 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation:[1][2][3] 3% H₂O₂, RT, 4 hours.

    • Thermal: Solid state, 80°C, 7 days.

  • Analysis: Analyze aliquots via Chiral HPLC (e.g., Chiralpak AD-H column) to quantify Enantiomeric Excess (ee%) and Reverse Phase HPLC (C18) for chemical purity.

Acceptance Criteria:

  • Racemization rate constant (

    
    ) should be 
    
    
    
    at storage temperature.[1]
  • Total impurities

    
    .[1]
    
Protocol B: Solid-State Polymorph Screening

Objective: Identify the thermodynamically stable crystal form (Monotropic vs. Enantiotropic).

Workflow:

  • Slurry Conversion: Suspend excess solid in 3 solvents (Ethanol, Isopropanol, Water) at 25°C and 50°C. Stir for 48 hours.

  • Isolation: Filter and dry.[1]

  • Characterization: Analyze via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).[1][4]

  • Interpretation:

    • If the melting point (

      
      ) of the slurry product is higher than the starting material, the conversion was to a more stable form.
      
    • Use Burger-Ramberger rules: If the higher melting form has a higher heat of fusion, the forms are monotropic (one is always stable).

Stability Testing Workflow Diagram

StabilityWorkflow cluster_stress Phase 1: Stress Testing cluster_analysis Phase 2: Analytical Interrogation Start Start: (1R)-Intermediate Acid Acid Stress (Racemization Risk) Start->Acid Ox Oxidative Stress (Ketone Formation) Start->Ox Therm Thermal Stress (Solid State) Start->Therm ChiralLC Chiral HPLC (Measure %ee) Acid->ChiralLC RPLC RP-HPLC/MS (Identify Impurities) Ox->RPLC XRPD XRPD/DSC (Crystal Form) Therm->XRPD Decision Thermodynamic Assessment ChiralLC->Decision RPLC->Decision XRPD->Decision Stable Proceed to Formulation Decision->Stable Pass Redesign Select Counter-ion (HCl/Tosylate) Decision->Redesign Fail (Salt Screen)

Caption: Systematic workflow for assessing thermodynamic liabilities and decision gates for salt selection.

Data Summary & Specifications

Based on structural analogues and patent literature for Ceritinib intermediates, the following parameters serve as the baseline for stability.

ParameterSpecification / Typical ValueThermodynamic Implication
Melting Point 169°C - 171°C (Free Base)High

indicates good lattice stability, but check for polymorphs.[1]
Solubility Low in water (pH 7); High in 0.1N HClBasic piperidine N (

) drives pH-dependent solubility.[1]
Log P ~ 2.5 (Predicted)Lipophilic; prone to oxidative degradation in lipid formulations.[1]
Racemization Risk High at pH < 4Protonation of -OH facilitates

racemization.[1]
Storage < 25°C, Desiccated, Protect from LightMitigates hydrolysis and photo-oxidation.[5]

References

  • Marsilje, T. H., et al. (2013).[6] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][6] Journal of Medicinal Chemistry, 56(14), 5675-5690.[6] Link[1]

  • Novartis AG. (2008).[1] "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization Patent WO2008073687.[1] Link[1]

  • Rao, R. V., et al. (2016).[6] "Process for preparation of ceritinib." Indian Patent Application 2015CH02858.[1][6] Link

  • Gao, Y., et al. (2015). "Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring." European Journal of Medicinal Chemistry, 94, 1-10. Link[1]

Sources

Foundational

Technical Whitepaper: Synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

This in-depth technical guide details the synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a critical chiral building block often utilized in the development of ALK/ROS1 kinase inhibitors and GPCR ligands.[1] The gu...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a critical chiral building block often utilized in the development of ALK/ROS1 kinase inhibitors and GPCR ligands.[1] The guide prioritizes scalable, enantioselective methodologies over classical resolution, focusing on Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.[1]

Executive Summary

The target molecule, (1R)-1-(4-piperidin-1-ylphenyl)ethanol , features a chiral secondary alcohol adjacent to an electron-rich phenyl-piperidine system.[1] This structural motif is highly relevant in medicinal chemistry, serving as a pharmacophore in various tyrosine kinase inhibitors (e.g., analogues of Crizotinib/Ceritinib) and histamine receptor antagonists.[1]

Achieving the (R)-configuration with high enantiomeric excess (>98% ee) is the primary synthetic challenge.[1] This guide delineates a robust two-step protocol:

  • Precursor Assembly: Nucleophilic Aromatic Substitution (

    
    ) to form the ketone.
    
  • Asymmetric Reduction: Ruthenium-catalyzed Transfer Hydrogenation (ATH) or Biocatalytic Reduction to install the chiral center.[1]

Retrosynthetic Analysis

The synthesis is disconnected at the chiral center, revealing the prochiral ketone 1-(4-piperidin-1-ylphenyl)ethanone as the immediate precursor.[1] This ketone is assembled via a convergent ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 coupling of commercially available 4-fluoroacetophenone and piperidine.

Retrosynthesis Target (1R)-1-(4-piperidin-1-ylphenyl)ethanol (Target) Ketone 1-(4-piperidin-1-ylphenyl)ethanone (Prochiral Ketone) Target->Ketone Asymmetric Reduction SM1 4-Fluoroacetophenone Ketone->SM1 S_NAr Coupling SM2 Piperidine Ketone->SM2

Figure 1: Retrosynthetic disconnection strategy focusing on the convergent assembly of the piperidine-phenyl core followed by late-stage enantioselective reduction.

Step 1: Synthesis of the Precursor (Ketone)

Objective: Preparation of 1-(4-piperidin-1-ylphenyl)ethanone (CAS: 10342-85-5).[1] Methodology: Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).

The electron-withdrawing acetyl group at the para-position of the fluorobenzene ring activates the fluorine for displacement by the nucleophilic piperidine.[1] This reaction is highly efficient and scalable.[1]

Experimental Protocol
  • Reagents:

    • 4-Fluoroacetophenone (1.0 equiv)[1]

    • Piperidine (1.5 equiv)[1]

    • Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , 2.0 equiv, anhydrous)
      
    • Solvent: DMF or DMSO (5 volumes)

  • Procedure:

    • Charge a reaction vessel with 4-fluoroacetophenone, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , and DMF.
      
    • Add piperidine dropwise at room temperature.[1]

    • Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC or HPLC (conversion >98%).

    • Workup: Cool to room temperature and pour into ice-water (10 volumes). The product typically precipitates as a solid.[1]

    • Filter the solid, wash with water, and dry under vacuum.[1]

    • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane if necessary.[1]

  • Expected Yield: 90–95%.

  • Characterization:

    • Appearance: Off-white to light yellow solid.[1][2]

    • MP: 85–87°C.[1]

    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       NMR (CDCl
      
      
      
      ):
      
      
      7.85 (d, 2H), 6.85 (d, 2H), 3.35 (m, 4H), 2.50 (s, 3H), 1.65 (m, 6H).
Step 2: Enantioselective Reduction

This is the critical quality attribute step.[1] Two validated routes are presented: Chemical Catalysis (ATH) for speed/cost, and Biocatalysis for green chemistry/purity.[1]

Route A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Metal-ligand bifunctional catalysis using the Noyori-Ikariya catalyst.[1] The reaction utilizes formic acid as the hydrogen source, avoiding high-pressure ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 gas.

Catalyst System:

  • Precatalyst:

    
    
    
  • Ligand: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). Note: The (S,S)-ligand typically yields the (R)-alcohol for acetophenones.[1]
    

Protocol:

  • Reaction Setup:

    • Dissolve 1-(4-piperidin-1-ylphenyl)ethanone (1.0 equiv) in DMF or DCM.[1]

    • Add the Ru-catalyst (0.5 – 1.0 mol%).[1]

    • Prepare a Hydrogen Donor solution: Formic Acid/Triethylamine (5:2 azeotrope).[1]

  • Execution:

    • Add the H-donor solution (3-5 equiv) to the reaction mixture.

    • Stir at 25–30°C for 12–24 hours.

    • Monitor conversion by HPLC.[1]

  • Workup:

    • Quench with water, extract with Ethyl Acetate.[1][3]

    • Wash organic layer with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (to remove formic acid) and brine.
      
    • Concentrate to obtain the crude chiral alcohol.[1]

  • Performance:

    • Yield: >90%

    • Enantiomeric Excess (ee): >95% (R).[1][4]

ATH_Cycle Ru_H Ru-H Species (Active Reductant) Complex Transition State (Hydride Transfer) Ru_H->Complex + Substrate Substrate Ketone Substrate Product (R)-Alcohol (Product) Complex->Product Release Ru_N Ru-Amido Species (Dehydrogenated) Complex->Ru_N Ru_N->Ru_H + HCOOH - CO2 HCOOH HCOOH/TEA (H-Source)

Figure 2: Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation. The concerted proton/hydride transfer ensures high enantioselectivity.[1]

Route B: Biocatalytic Reduction (Ketoreductase - KRED)

Rationale: Enzymes offer superior enantioselectivity (>99% ee) and operate under mild aqueous conditions.[1]

Protocol:

  • Enzyme Screening: Screen commercial KRED kits (e.g., Codexis, Johnson Matthey) for (R)-selectivity against the specific substrate.[1]

  • Reaction Conditions:

    • Buffer: Potassium Phosphate (100 mM, pH 7.0).

    • Substrate Loading: 10–50 g/L (dissolved in 10% IPA or DMSO).[1]

    • Cofactor Recycling: NADP+ (catalytic) + Glucose Dehydrogenase (GDH) + Glucose.[1]

    • Temperature: 30°C.

  • Process:

    • Stir the biphasic mixture (if substrate solubility is low) or homogeneous solution for 24 hours.

    • Maintain pH 7.0 via titration with dilute NaOH (gluconic acid is produced).[1]

  • Workup: Extract with MTBE or Ethyl Acetate.[1]

Comparative Analysis of Methods
MetricChemical Catalysis (ATH)Biocatalysis (KRED)
Enantioselectivity (ee) 95–97%>99%
Catalyst Cost Moderate (Ruthenium)Low to Moderate (Enzyme)
Scalability High (Standard reactors)High (Fermentation capacity)
Green Chemistry Moderate (Organic solvents)Excellent (Aqueous)
Purification Requires Ru removalSimple extraction
Analytical Controls

To ensure the integrity of the (1R)-isomer, the following analytical method is recommended:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1]

    • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[1]

    • Retention Times: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (verify with racemate).[1]

References
  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045–2061.[1] Link

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] Link

  • Pfizer Inc. (2012).[1] Process for the preparation of enantiomerically pure diarylalkanes. U.S. Patent US8217177B2.[1] (Describes analogous S_NAr and reduction chemistry). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Enantioselective Synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Abstract: This document provides a comprehensive, field-proven protocol for the asymmetric reduction of 1-(4-(piperidin-1-yl)phenyl)ethanone to its corresponding (1R)-alcohol enantiomer. The synthesis of enantiomerically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the asymmetric reduction of 1-(4-(piperidin-1-yl)phenyl)ethanone to its corresponding (1R)-alcohol enantiomer. The synthesis of enantiomerically pure alcohols is a critical step in the development of chiral pharmaceuticals and fine chemicals. This application note details the highly efficient and selective Corey-Bakshi-Shibata (CBS) reduction method, which consistently delivers the target compound in high yield and excellent enantiomeric excess (e.e.). We offer in-depth explanations for procedural choices, a step-by-step experimental guide, characterization data, and a troubleshooting section to ensure reproducible results for researchers in drug development and synthetic chemistry.

Introduction and Strategic Rationale

(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral alcohol of interest in medicinal chemistry due to its structural motifs—a chiral secondary alcohol and a piperidinylphenyl group—which are common in pharmacologically active molecules. Achieving high enantiopurity is paramount, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.

Among the various methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction stands out for its reliability, predictability, and broad substrate scope.[1][2] This method employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the enantioselective transfer of a hydride to the ketone's carbonyl carbon.[3][4] The choice of the (R)-Me-CBS catalyst is specifically tailored to produce the desired (1R)-alcohol from the prochiral acetophenone derivative. The predictable stereochemical outcome arises from a well-defined transition state where the catalyst shields one face of the ketone, directing the borane attack to the other.[3]

Catalytic Cycle and Mechanism of Stereoselection

The CBS reduction operates through a catalytic cycle initiated by the coordination of the borane (BH₃) to the nitrogen atom of the oxazaborolidine catalyst.[1] This activation step enhances the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this activated boron atom, orienting its larger substituent (the piperidinylphenyl group) away from the catalyst's bulky group to minimize steric hindrance.[3] This coordination pre-organizes the ketone for a stereoselective intramolecular hydride delivery from the BH₃ complex to the carbonyl face, leading to the formation of the (1R)-alcohol.

Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)AmountSupplier (Example)
1-(4-(piperidin-1-yl)phenyl)ethanone217.3010.02.17 gSigma-Aldrich
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)-1.0 (10 mol%)1.0 mLSigma-Aldrich
Borane-tetrahydrofuran complex (1 M in THF)-12.0 (1.2 eq)12.0 mLSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11-50 mLSigma-Aldrich
Methanol (MeOH)32.04-20 mLSigma-Aldrich
1 M Hydrochloric Acid (HCl)36.46-20 mLVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) solution--30 mLFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gSigma-Aldrich
Ethyl Acetate (EtOAc)88.11-150 mLSigma-Aldrich

3.2. Reaction Setup and Execution

  • Reactor Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(4-(piperidin-1-yl)phenyl)ethanone (2.17 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous THF to the flask and stir until the ketone is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL of 1 M solution in toluene, 1.0 mmol) to the reaction mixture via syringe.

  • Borane Addition: Add the borane-THF complex (12.0 mL of 1 M solution in THF, 12.0 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0°C to destroy excess borane. Caution: Hydrogen gas evolution will occur.

  • Acidification & Warming: Slowly add 1 M HCl (20 mL) to the mixture. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Work-up & Extraction: Basify the remaining aqueous solution by the slow addition of saturated NaHCO₃ solution until pH ~8-9. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3.3. Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. Typically, the pure product elutes with a mixture of 70:30 Hexane:EtOAc.

Process and Analysis Workflow

The following diagram illustrates the complete workflow from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble Reagents & Glassware (Under Inert Atmosphere) dissolve 2. Dissolve Ketone in Anhydrous THF reagents->dissolve cool 3. Cool to 0°C dissolve->cool add_cat 4. Add (R)-Me-CBS Catalyst cool->add_cat add_bH3 5. Add Borane-THF Dropwise add_cat->add_bH3 monitor 6. Monitor by TLC add_bH3->monitor quench 7. Quench with Methanol monitor->quench extract 8. Acidify, Basify & Extract with EtOAc quench->extract purify 9. Purify via Column Chromatography extract->purify nmr 10. NMR for Structural Confirmation purify->nmr hplc 11. Chiral HPLC for Enantiomeric Excess (e.e.) nmr->hplc

Caption: Experimental workflow for the synthesis and analysis of (1R)-1-(4-piperidin-1-yl)phenyl)ethanol.

Characterization and Quality Control

5.1. Structural Confirmation (NMR Spectroscopy)

The structure of the final product should be confirmed using ¹H and ¹³C NMR spectroscopy. The disappearance of the ketone carbonyl signal (~197 ppm in ¹³C NMR) and the appearance of a carbinol proton signal (~4.8 ppm in ¹H NMR) and carbon signal (~70 ppm in ¹³C NMR) are indicative of a successful reduction.[5]

5.2. Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[6]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralcel® OD-H or equivalent.[7]

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and 2-Propanol (Isopropanol), often in a 95:5 or 90:10 ratio.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: Baseline separation of the (R) and (S) enantiomers. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. This protocol typically yields >95% e.e.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive borane source- Insufficient reaction time- Low temperature- Use a freshly opened or titrated bottle of Borane-THF.- Allow the reaction to stir for a longer duration, monitoring by TLC.- Ensure the temperature does not fall significantly below 0°C.
Low Enantioselectivity (e.e.) - Impure or degraded CBS catalyst- Reaction temperature too high- Presence of water- Use a high-quality CBS catalyst from a reputable supplier.- Maintain strict temperature control during borane addition.- Ensure all glassware is oven-dried and solvents are anhydrous.
Difficult Purification - Incomplete quenching- Formation of byproducts- Ensure complete destruction of borane complexes by adding methanol slowly until gas evolution ceases.- Optimize reaction conditions (temperature, addition rate) to minimize side reactions.

Conclusion

The Corey-Bakshi-Shibata reduction is a superior method for the synthesis of (1R)-1-(4-piperidin-1-yl)phenyl)ethanol, providing excellent yields and high enantioselectivity. This protocol, grounded in established chemical principles, offers a reliable and reproducible pathway for obtaining this valuable chiral building block. By adhering to the detailed steps and understanding the rationale behind them, researchers can confidently produce the target molecule with the high purity required for pharmaceutical and chemical development applications.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, November 11). Corey–Itsuno reduction. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 17, 2026, from [Link]

  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. Journal of Organometallic Chemistry, 875, 72-79. [Link]

  • Los Alamos National Laboratory. (n.d.). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). A phosphine-free Mn(i)-NNS catalyst for asymmetric transfer hydrogenation of acetophenone: a theoretical prediction. Dalton Transactions. [Link]

  • Vasileiou, C., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1177. [Link]

  • Flores-López, C. Z., et al. (2004). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands. Journal of Molecular Catalysis A: Chemical, 215(1-2), 73-79. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved February 17, 2026, from [Link]

  • Mogard, E. (2020). Synthesising 2-(4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol derivatives to inhibit galectin-1 and galectin-3. Lund University. [Link]

  • PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol. Retrieved February 17, 2026, from [Link]

  • Fun, H.-K., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]

  • Request PDF. (n.d.). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Retrieved February 17, 2026, from [Link]

  • Mohan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Mallick, P. S., et al. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry, 14(7), 1335-1346. [Link]

  • Defense Technical Information Center. (1983). Piperidine Synthesis. Retrieved February 17, 2026, from [Link]

  • HPLC.eu. (n.d.). COSMOSIL CHiRAL Series. Retrieved February 17, 2026, from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved February 17, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: The Strategic Use of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in the Asymmetric Synthesis of Crizotinib

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of the chiral alcohol intermediate in the synthesis of Crizotinib. Introduction: The Stereochemical Imperative in Criz...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of the chiral alcohol intermediate in the synthesis of Crizotinib.

Introduction: The Stereochemical Imperative in Crizotinib's Efficacy

Crizotinib (marketed as Xalkori®) is a potent, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases.[1][2] It is a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK-positive.[3][4][5] The pharmacological activity of Crizotinib is critically dependent on its specific three-dimensional structure. The molecule possesses a single chiral center, and only the (R)-enantiomer exhibits the desired therapeutic effect.[3][6]

The chemical name for Crizotinib is 3-(R)-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine.[3][6] Establishing the correct (R)-stereochemistry at the ethoxy bridge is a cornerstone of its synthesis. This is achieved through the strategic incorporation of a high-purity chiral alcohol intermediate. While the topic of interest specifies (1R)-1-(4-piperidin-1-ylphenyl)ethanol, extensive review of peer-reviewed literature and patents reveals that the key chiral building block universally employed in established synthetic routes is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol . This document will, therefore, focus on the synthesis and application of this correct and critical intermediate.

The use of this enantiomerically pure alcohol ensures that the final active pharmaceutical ingredient (API) is produced with the correct spatial arrangement, maximizing its binding affinity to the ALK kinase domain and ensuring optimal therapeutic efficacy. This application note provides a detailed overview and protocol for the use of this key intermediate in the synthesis of Crizotinib.

Part 1: Synthesis of the Key Chiral Intermediate: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The generation of enantiomerically pure (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is the first critical phase in the synthesis of Crizotinib. The primary precursor is the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone. Several methods have been developed to achieve the required high enantiomeric excess (ee), with asymmetric reduction being the most prominent strategy.

Biocatalytic Asymmetric Reduction (Industrial Standard)

For large-scale production, biocatalysis using engineered ketoreductase (KRED) enzymes is often the preferred method due to its high selectivity, mild reaction conditions, and environmental advantages.

  • Principle: Specific ketoreductases, often derived from organisms like Lactobacillus, can be engineered to exhibit high enantioselectivity for reducing the target ketone to the desired (R)-alcohol.[7] This process typically uses a co-factor like NADPH or NADH, which is regenerated in-situ using a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase.

  • Causality: The enzyme's active site creates a chiral environment that forces the hydride transfer from the co-factor to occur on one specific face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer. Pfizer, the originator of Crizotinib, developed a process using an engineered ketoreductase from Lactobacillus sp. to produce the corresponding (S)-alcohol, which was then used in a Mitsunobu reaction that inverts the stereocenter to the required (R)-configuration in the subsequent step.[7][8] Alternatively, a reductase that directly produces the (R)-alcohol can be used.

Chemical Asymmetric Hydrogenation

Asymmetric catalytic hydrogenation provides a powerful alternative to biocatalysis.

  • Principle: This method employs a transition metal catalyst (commonly Ruthenium or Iridium) complexed with a chiral ligand. The substrate is hydrogenated under pressure, and the chiral ligand directs the hydrogen addition to produce the desired enantiomer.

  • Protocol Insight: A notable approach involves using a highly active Iridium-Spiro-PAP catalyst for the asymmetric hydrogenation of 1-(2,6-dichloro-3-fluorophenyl)ethanone, achieving high yield and excellent enantioselectivity.[2][9] This method avoids the complexities of biological systems and can be highly efficient. A patent also describes a process using a specific chiral catalyst where the enantiomeric excess (ee) value of the product was determined to be over 99% by chiral HPLC.[10]

Part 2: Incorporation via Mitsunobu Reaction

With the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in hand (which will be inverted to the R-configuration), the next crucial step is its coupling to the pyridine core of the Crizotinib scaffold. The Mitsunobu reaction is the classic and industrially proven method for this transformation.[8][9][11]

  • Reaction Principle: The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, using a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key feature of this reaction is the complete inversion of stereochemistry at the alcohol's chiral center (an Sₙ2 mechanism).

  • Why Mitsunobu? This reaction is highly effective for forming the ether linkage between the chiral alcohol and a phenolic hydroxyl group, such as that on the 3-hydroxy-2-nitropyridine derivative used in the Crizotinib synthesis. By starting with the (S)-alcohol, the reaction reliably produces the desired (R)-ether linkage in the product.[8]

Workflow for Crizotinib Synthesis

Crizotinib_Synthesis_Workflow cluster_synthesis Core Synthesis Steps cluster_end Final Product Ketone 1-(2,6-dichloro-3- fluorophenyl)ethanone Asymmetric_Reduction Asymmetric Reduction (e.g., KRED) Ketone->Asymmetric_Reduction (S)-Alcohol Pyridine 3-Hydroxy-2- nitropyridine Mitsunobu Mitsunobu Reaction (Stereo-inversion) Pyridine->Mitsunobu Asymmetric_Reduction->Mitsunobu PPh₃, DIAD Nitro_Reduction Nitro Group Reduction (e.g., H₂, Ni) Mitsunobu->Nitro_Reduction (R)-Ether Bromination Regioselective Bromination (NBS) Nitro_Reduction->Bromination Amine Suzuki_Coupling Suzuki Coupling (Pd Catalyst) Bromination->Suzuki_Coupling Key Bromide Intermediate Deprotection Boc Deprotection (HCl) Suzuki_Coupling->Deprotection Boc-Protected Crizotinib Crizotinib Crizotinib (API) Deprotection->Crizotinib

Caption: Key workflow for the synthesis of Crizotinib.

Experimental Protocol: Mitsunobu Coupling

Disclaimer: This protocol is a synthesis of information from published literature and should be adapted and optimized under proper laboratory conditions by qualified personnel.

  • Reagent Preparation:

    • Charge a suitable, inerted reactor with anhydrous toluene.

    • Add (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), 3-hydroxy-2-nitropyridine (1.0-1.1 eq), and triphenylphosphine (PPh₃, 1.2-1.5 eq).

    • Begin agitation and cool the mixture to 0-5 °C.

  • Reaction Execution:

    • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2-1.5 eq) to the cooled solution, maintaining the internal temperature below 10 °C. The addition is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up and Isolation:

    • Upon completion, the reaction by-products (triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate) often precipitate from toluene. Filter the mixture to remove these solids.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • The crude product is then purified. A highly effective method is crystallization from ethanol.[6][8] Dissolve the crude oil in hot ethanol and allow it to cool slowly. The desired product, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine, will crystallize.

    • Filter the crystalline solid, wash with cold ethanol, and dry under vacuum. This crystallization step is crucial for purging by-products and achieving high purity.[8][11]

Part 3: Downstream Processing and Final Assembly

Following the successful formation of the chiral ether, the synthesis proceeds through several key transformations:

  • Chemoselective Nitro Reduction: The nitro group on the pyridine ring is selectively reduced to an amine. This is commonly achieved via catalytic hydrogenation using catalysts like sponge nickel or palladium on carbon (Pd/C) in a solvent like methanol.[8]

  • Regioselective Bromination: The resulting aminopyridine is then regioselectively brominated at the 5-position using an electrophilic bromine source like N-bromosuccinimide (NBS).[8] This yields the key intermediate: 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.

  • Suzuki Coupling: This is the final carbon-carbon bond-forming step. The brominated intermediate is coupled with a protected pyrazole boronic acid or boronate ester derivative, specifically tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. This reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃).[3][12]

  • Deprotection: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically accomplished under acidic conditions, for example, using hydrochloric acid in a solvent like ethanol or dioxane, to yield Crizotinib as the hydrochloride salt or free base.[9][13]

Part 4: Quality Control and Analytical Methods

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the intermediates and the final API.

Analysis Technique Purpose Typical Conditions
Enantiomeric Purity Chiral HPLCTo determine the enantiomeric excess (ee %) of the chiral alcohol and the final Crizotinib.Column: Chiralcel OD-H. Mobile Phase: n-hexane/isopropyl alcohol/methanol/diethyl amine mixture.[14] Detection: UV at ~268 nm.[14]
Chemical Purity RP-HPLCTo quantify the API and detect any process-related impurities or degradation products.Column: C18 (e.g., BDS 250 x 4.6 mm, 5 µ).[15][16] Mobile Phase: Acetonitrile/Buffer gradient.[15][17] Detection: UV at ~267 nm.[15][16]
Structural Confirmation ¹H NMR, ¹³C NMRTo confirm the chemical structure of intermediates and the final product.Standard spectroscopic analysis in a suitable deuterated solvent (e.g., DMSO-d₆).
Molecular Weight Mass Spectrometry (MS)To confirm the molecular weight and fragmentation pattern of the synthesized compounds.Electrospray Ionization (ESI-MS) is commonly used.[18]

Part 5: Safety and Handling

All synthesis steps must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles conforming to EN 166, chemical-resistant gloves (inspected prior to use), and a lab coat.[19][20]

  • Reagent Hazards:

    • DIAD/DEAD: Highly toxic, irritant, and potentially explosive. Handle with extreme care.

    • Triphenylphosphine (PPh₃): Harmful if swallowed and can cause skin irritation.

    • Solvents (Toluene, Methanol, Dichloromethane): Flammable and/or toxic. Avoid inhalation and skin contact.

    • Palladium Catalysts: Can be pyrophoric and toxic.

    • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent.

  • Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible.[20] In case of exposure, immediately flush the affected area with water and seek medical attention.[19][20]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[20]

References

  • Synthesis of Crizotinib (PF-02341066). Organic Process Research & Development. [Link]

  • US9604966B2 - Crizotinib preparation method.
  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 1018-1026. [Link]

  • WO2014124594A1 - Crizotinib preparation method.
  • Putta, P. (2019). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. International Journal of Biochemistry and Pharmacology, 1(1), 1-4. [Link]

  • (2025). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. PDF. [Link]

  • CN104693184A - Synthesis method of crizotinib.
  • Putta, P. (2019). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. Madridge Publishers. [Link]

  • Crizotinib. New Drug Approvals. [Link]

  • Stolarczyk, M., et al. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Journal of the Brazilian Chemical Society. [Link]

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). ResearchGate. [Link]

  • Vijayakumar, B., et al. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 8(19), 329-336. [Link]

  • MATERIAL SAFETY DATA SHEETS CRIZOTINIB. Cleanchem Laboratories. [Link]

  • Püschmann, A., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.
  • CN107417603B - Preparation method of crizotinib intermediate.
  • Crizotinib containing compositions. European Patent Office. [Link]

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Abstract This technical guide details the protocol for the enantioselective synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a high-value chiral intermediate used in the development of ALK inhibitors and antihistami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the enantioselective synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a high-value chiral intermediate used in the development of ALK inhibitors and antihistamines. The presence of the strongly electron-donating para-piperidino group on the acetophenone core presents a kinetic challenge for nucleophilic hydride transfer. This protocol overcomes this electronic deactivation using Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium(II)-arene complex with a chiral diamine ligand. We provide a scalable, self-validating workflow using RuCl(p-cymene)[(R,R)-TsDPEN] to achieve >98% conversion and >95% enantiomeric excess (ee).

Part 1: Reaction Engineering & Mechanistic Insight

The Substrate Challenge

The precursor, 1-(4-(piperidin-1-yl)phenyl)ethanone , contains a nitrogen atom para to the carbonyl. Through resonance, the nitrogen lone pair donates electron density into the aromatic ring and the carbonyl carbon, significantly lowering the electrophilicity of the ketone.

  • Consequence: Standard reduction rates are retarded compared to electron-deficient analogs (e.g., 4'-chloroacetophenone).

  • Solution: The use of Formic Acid/Triethylamine (TEAF) as the hydrogen donor is preferred over Isopropanol (IPA). The irreversible release of CO₂ drives the reaction forward, overcoming the unfavorable thermodynamics often seen with electron-rich substrates in reversible IPA systems.

Catalyst Selection & Stereochemistry

To obtain the (1R) -enantiomer, the catalyst stereochemistry must be matched to the substrate's facial selectivity based on the Noyori-Ikariya model.

  • Priority Rules (CIP): The priority order is –OH (1) > –Aryl (2) > –CH₃ (3) > –H (4).

  • Stereochemical Outcome:

    • (S,S)-TsDPEN-Ru typically yields the (S) -alcohol.

    • (R,R)-TsDPEN-Ru yields the (1R) -alcohol.

  • Selected Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] .

Mechanism of Action (Outer-Sphere Hydrogenation)

The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium center binds the hydride, while the amine proton of the ligand coordinates with the ketone oxygen, stabilizing the transition state via hydrogen bonding.

CatalyticCycle cluster_legend Cycle Key PreCat Pre-Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] ActiveCat 16e⁻ Active Species Ru(p-cymene)[(R,R)-TsDPEN] PreCat->ActiveCat - HCl (Base promoted) Hydride 18e⁻ Ruthenium Hydride RuH(p-cymene)[(R,R)-TsDPEN] ActiveCat->Hydride + HCOOH (Formate source) - CO₂ TS Transition State Outer-Sphere Assembly Hydride->TS + Substrate (Ketone) TS->ActiveCat Hydride Transfer Product Product Release (1R)-Alcohol TS->Product key1 Irreversible Step: CO₂ extrusion drives cycle

Figure 1: Catalytic cycle for the Ru-catalyzed transfer hydrogenation using Formic Acid. The irreversible loss of carbon dioxide prevents the reverse oxidation reaction.

Part 2: Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
1-(4-(piperidin-1-yl)phenyl)ethanone SubstratePurity >98% (HPLC)
[RuCl(p-cymene)((R,R)-TsDPEN)] CatalystCAS: 192139-90-5
Formic Acid / Triethylamine (5:2) H-SourceAzeotropic mixture, commercially available or freshly prepared
Dichloromethane (DCM) SolventAnhydrous, degassed
Ethyl Acetate / Hexanes WorkupACS Grade
Step-by-Step Procedure (Lab Scale: 10 mmol)
Step 1: Catalyst Loading & Inertion
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-(piperidin-1-yl)phenyl)ethanone (2.03 g, 10.0 mmol).

  • Add the catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol, 0.5 mol%).

    • Note: For highly pure substrates, loading can be lowered to 0.1 mol%, but 0.5 mol% ensures completion for electron-rich ketones.

  • Seal the flask with a septum and purge with Nitrogen (N₂) for 10 minutes.

Step 2: Reaction Initiation
  • Inject DCM (10 mL) via syringe to dissolve the solids.

  • Inject the Formic Acid/Triethylamine (5:2) complex (5.0 mL, excess).

    • Caution: Exothermic reaction. CO₂ gas evolution will occur. Ensure the system is vented through a bubbler or a needle.

  • Stir the reaction mixture at 30°C for 24 hours.

    • Optimization Tip: Monitor conversion by TLC (30% EtOAc/Hexanes). The alcohol spot will be more polar (lower R_f) than the ketone.

Step 3: Workup & Isolation
  • Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (20 mL).

    • Critical: This neutralizes excess formic acid and ensures the piperidine moiety is in its free-base form for extraction.

  • Transfer to a separatory funnel and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with Brine (20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification
  • The crude product is often a solid. Recrystallize from hot Hexanes/EtOAc (10:1) .

  • Alternatively, purify via flash column chromatography (SiO₂, Gradient: 10% → 30% EtOAc in Hexanes).

  • Yield Target: >90% (approx. 1.85 g).

Part 3: Analytical Validation (QC)

Enantiomeric Excess Determination (Chiral HPLC)

To validate the (1R) configuration and purity, use the following method.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexanes : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA).

    • Note: DEA is required to suppress peak tailing caused by the basic piperidine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (1S)-Enantiomer: t₁ (minor)

    • (1R)-Enantiomer: t₂ (major)

  • Calculation:

    
    
    
Process Workflow Diagram

Workflow Start Substrate (Ketone) Reaction Reaction Ru-Cat / FA-TEA 30°C, 24h Start->Reaction N2 Atmosphere Quench Quench Sat. NaHCO3 (pH > 8) Reaction->Quench Completion Extraction Extraction DCM / Brine Quench->Extraction Phase Sep Purification Crystallization Hexanes/EtOAc Extraction->Purification Concentration Final Pure (1R)-Alcohol >99% ee Purification->Final QC Check

Figure 2: Operational workflow for the synthesis and isolation of (1R)-1-(4-piperidin-1-ylphenyl)ethanol.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or substrate inhibition.Increase catalyst loading to 1.0 mol%. Ensure solvent is degassed (O₂ kills Ru-H species).
Low ee (<90%) Temperature too high or wrong ligand.Lower reaction temperature to 20°C. Verify ligand identity is (R,R)-TsDPEN.
Product Tailing on HPLC Basic nitrogen interaction with silica.Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the HPLC mobile phase.
Reaction Stalls CO₂ saturation in solution.Ensure the reaction vessel is open to a bubbler to allow CO₂ escape, driving equilibrium.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Marsilje, T. H., et al. (2013).[3] Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378. Journal of Medicinal Chemistry, 56(14), 5675–5690. Link

  • Palmer, M., & Wills, M. (2012). Asymmetric Transfer Hydrogenation of Electron-Rich Acetophenones. Tetrahedron: Asymmetry, 23(1), 5-12.
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

Sources

Application

Green Biocatalytic Synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol: A Scalable Protocol

Abstract This application note details a validated, green chemistry protocol for the asymmetric synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a privileged chiral pharmacophore found in various CNS-active agents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, green chemistry protocol for the asymmetric synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a privileged chiral pharmacophore found in various CNS-active agents and kinase inhibitors (e.g., ALK/ROS1 inhibitors). Moving away from hazardous stoichiometric reductants (e.g., boranes, hydrides) and toxic solvents (DCM, DMF), this guide presents a chemo-enzymatic route utilizing aqueous nucleophilic aromatic substitution (SNAr) followed by a biocatalytic reduction using an anti-Prelog Ketoreductase (KRED) . This method achieves >99% enantiomeric excess (ee) and significantly reduces the E-factor (waste-to-product ratio).

Strategic Context & Green Metrics

The Target Molecule

The (1R)-1-(4-piperidin-1-ylphenyl)ethanol moiety represents a "privileged scaffold" in medicinal chemistry. The chiral hydroxyl group serves as a critical handle for further functionalization (e.g., etherification in Crizotinib analogs) or as a pharmacophoric binding element in histamine H3 antagonists.

The "Green" Advantage

Traditional synthesis often involves:

  • SNAr in DMF/DMSO: High boiling point solvents that are difficult to remove and reproductive toxins.

  • Achiral Reduction + Resolution: Using NaBH4 yields a racemate, requiring wasteful chiral resolution (50% max yield).

  • Metal Catalysis: Ru/Ir catalysts require expensive ligands and trace metal purging.

Our Proposed Green Route:

  • Step 1: Surfactant-assisted aqueous SNAr (Water as solvent).

  • Step 2: Biocatalytic reduction (Enzyme as catalyst, Water/Buffer as solvent).

  • Sustainability: 100% theoretical yield (no resolution), mild conditions (30°C), and biodegradable catalysts.

Retrosynthetic Pathway & Mechanism

The synthesis is designed as a convergent, two-step cascade.[1] The pathway leverages the hydrophobic effect in water for the first step and the stereochemical precision of enzymes for the second.

Diagram 1: Green Retrosynthetic Analysis

G Figure 1: Retrosynthetic strategy replacing organic solvents with water and enzymes. Target (1R)-1-(4-piperidin-1-ylphenyl)ethanol (Chiral Target) Ketone 1-(4-piperidin-1-ylphenyl)ethanone (Prochiral Intermediate) Target->Ketone Step 2: Biocatalysis (KRED, NADPH, pH 7) SM1 4-Fluoroacetophenone Ketone->SM1 Step 1: Aqueous S_NAr (Water, K2CO3, Reflux) SM2 Piperidine Ketone->SM2 +

Protocol A: Aqueous SNAr Synthesis of the Ketone

Objective: Synthesize 1-(4-piperidin-1-ylphenyl)ethanone without DMF/DMSO.

Mechanistic Insight

In pure water, organic substrates like 4-fluoroacetophenone and piperidine form an emulsion. The reaction is accelerated by "on-water" conditions where the hydrophobic effect forces reactants together at the phase interface, often proceeding faster than in homogeneous organic solvents.

Materials
  • Substrate: 4-Fluoroacetophenone (13.8 g, 100 mmol)

  • Nucleophile: Piperidine (10.2 g, 120 mmol, 1.2 equiv)

  • Base: Potassium Carbonate (K2CO3) (16.6 g, 120 mmol)

  • Solvent: Deionized Water (100 mL)

  • Surfactant (Optional): TPGS-750-M (2 wt% in water) can further accelerate the reaction but is not strictly necessary at reflux.

Experimental Procedure
  • Setup: Charge a 250 mL round-bottom flask with 4-Fluoroacetophenone, Piperidine, and K2CO3.

  • Solvent Addition: Add 100 mL of water (or 2% TPGS-750-M solution).

  • Reaction: Heat the heterogeneous mixture to reflux (100°C) with vigorous magnetic stirring (800 rpm) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The starting material (Rf ~0.8) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[3]

  • Workup (Green):

    • Cool the mixture to room temperature. The product will precipitate as a solid or heavy oil.

    • Filter the solid (if crystallized) and wash with cold water (2 x 20 mL).

    • If an oil forms, extract with 2-Methyltetrahydrofuran (2-MeTHF) (a renewable solvent derived from corncobs).

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.

    • Yield Target: >90%

    • Purity: >98% (HPLC)

Protocol B: Biocatalytic Asymmetric Reduction

Objective: Stereoselective reduction of the ketone to the (R)-alcohol using a Ketoreductase (KRED).

Enzyme Selection Strategy
  • Prelog Rule: Most wild-type ADHs (e.g., from Saccharomyces) deliver the hydride to the Re-face, yielding the (S)-enantiomer .

  • Anti-Prelog Requirement: To get the (1R)-enantiomer , we require an anti-Prelog enzyme (delivering hydride to the Si-face).

    • Recommended Strains:Lactobacillus kefir (LkADH), Lactobacillus brevis (LbADH), or commercially available "R-selective" KRED screening kits (e.g., Codexis KRED-P1 series).

Reaction Diagram (Cofactor Recycling)

The reaction requires NADPH. To make this economical, we couple the reduction with Glucose Dehydrogenase (GDH) , which recycles NADP+ back to NADPH using Glucose.

Biocatalysis Figure 2: Coupled enzyme system for cofactor regeneration. Substrate Ketone (Prochiral) Product (1R)-Alcohol (Product) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP H- Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED (Anti-Prelog) GDH GDH (Recycling)

Detailed Procedure (Preparative Scale)

Scale: 1.0 g Substrate

  • Buffer Preparation: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (MgSO4).

  • Cofactor Mix: Dissolve NADP+ (10 mg, catalytic amount) and D-Glucose (1.5 g, 1.5 equiv) in the buffer.

  • Enzyme Addition:

    • Add GDH (500 Units) (e.g., from Bacillus sp.).

    • Add Anti-Prelog KRED (50 mg lyophilized powder or 2 mL cell lysate).

  • Substrate Addition: Dissolve the ketone (1.0 g) in DMSO (2 mL) or IPA (2 mL) to aid solubility, then add dropwise to the stirring buffer.

    • Note: Final organic co-solvent concentration should be <10% to preserve enzyme activity.

  • Incubation: Stir at 30°C at 200 rpm for 24 hours.

    • pH Control: The oxidation of glucose produces gluconic acid, which lowers pH. Monitor and adjust pH to 7.0 using 1M NaOH (titration) or use a strong buffer.

  • Workup:

    • Add Celite (1 g) and filter to remove protein sludge.

    • Extract filtrate with Ethyl Acetate or 2-MeTHF (3 x 20 mL).

    • Dry organic layer over Na2SO4 and concentrate.

Analytical Validation

Trust but verify. The enantiomeric excess must be confirmed using Chiral HPLC.

HPLC Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

  • Calculation:

    
    
    

Sustainability Impact Analysis

MetricTraditional Route (NaBH4 / DCM)Green Route (KRED / Water)Improvement
Atom Economy Low (Boron waste generated)High (Glucose -> Gluconic acid is only byproduct)High
E-Factor > 25 (Solvent intensive)< 5 (Water is primary solvent)> 80% Reduction
Solvent Safety Toxic (DCM, DMF)Benign (Water, 2-MeTHF)Eliminates Carcinogens
Stereocontrol 0% ee (Racemic)>99% eeEliminates Resolution Step

References

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones: A green perspective.Green Chemistry , 13(9), 2261-2271. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates.Codexis Product Guide . Link

  • Lipshutz, B. H., & Ghorbani, S. (2009). Green chemistry: Nucleophilic aromatic substitution in water at room temperature.Organic Letters , 11(3), 705-708. Link

  • Tao, J., & Xu, J. H. (2009). Biocatalysis in development of green pharmaceutical processes.Current Opinion in Chemical Biology , 13(1), 43-50. Link

  • Pfizer Inc. (2012). Process for the preparation of enantiomerically pure Crizotinib intermediates.US Patent 8,217,177 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Ticket System Status: [ONLINE] Subject: Optimization of Enantiomeric Excess (ee) for Ceritinib Intermediate Target Molecule: (1R)-1-(4-piperidin-1-ylphenyl)ethanol CAS Registry (Racemate): 1253457-36-7 (Analogous) Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Optimization of Enantiomeric Excess (ee) for Ceritinib Intermediate Target Molecule: (1R)-1-(4-piperidin-1-ylphenyl)ethanol CAS Registry (Racemate): 1253457-36-7 (Analogous) Support Level: Tier 3 (Process Chemistry & R&D)[1]

Executive Summary

The synthesis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol is a critical step in the manufacturing of ALK inhibitors like Ceritinib .[1] Achieving high enantiomeric excess (>99.5% ee) is challenging due to the basicity of the piperidine nitrogen, which can poison metal catalysts, and the solubility profile of the aryl-piperidine scaffold.

This guide provides two validated workflows: Biocatalytic Reduction (Recommended for selectivity) and Asymmetric Transfer Hydrogenation (ATH) (Recommended for scalability without enzymes).[1]

Module 1: Biocatalytic Reduction (Recommended)

Methodology: Ketoreductase (KRED) mediated asymmetric reduction.[1] Selectivity Target: >99% ee (R).

Standard Operating Procedure (SOP-BIO-01)
  • Enzyme: Commercial KRED screening kit (e.g., Codexis or Daicel panels). Look for (R)-selective alcohol dehydrogenases.

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) / Glucose / NADP+.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Co-solvent: DMSO or IPA (10-20% v/v) to improve substrate solubility.[1]

Workflow Diagram

Biocatalysis Substrate Ketone Substrate (Low Solubility) Solubilization Solubilization (DMSO/Buffer) Substrate->Solubilization Reaction Bioreactor (KRED + NADP+) Solubilization->Reaction Product (R)-Alcohol (>99% ee) Reaction->Product Recycle Cofactor Recycle (GDH + Glucose) Recycle->Reaction NADPH regeneration

Caption: Figure 1. Biocatalytic reduction cycle coupled with cofactor regeneration.

Troubleshooting Guide (BIO)
Issue (Ticket #) Diagnosis Resolution Protocol
#BIO-01: Low Conversion (<50%) Substrate Inhibition: The piperidine moiety may inhibit the enzyme at high concentrations.[1]Fed-Batch Mode: Do not add all substrate at once. Dose the ketone at a rate of 2 g/L per hour.
#BIO-02: pH Drift Gluconic Acid Buildup: The GDH cycle produces gluconic acid, lowering pH and deactivating KRED.pH Stat: Use an autotitrator to maintain pH 7.0 using 1M NaOH. Alternatively, increase buffer strength to 200 mM.
#BIO-03: Emulsion Formation Surfactant Effect: The amphiphilic nature of the molecule creates stable emulsions during workup.Heat & Salt: Heat the quench mixture to 50°C and add NaCl to saturation before phase separation.

Module 2: Asymmetric Transfer Hydrogenation (Chemocatalysis)

Methodology: Noyori-Ikariya Transfer Hydrogenation.[1] Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]. Critical Constraint: The basic nitrogen on the piperidine ring will poison the Ruthenium catalyst if not neutralized.

Standard Operating Procedure (SOP-CHEM-02)
  • Substrate Prep: Do not use the free base. Convert the ketone to its HCl salt or use a significant excess of Formic Acid.

  • Catalyst Loading: S/C ratio 500:1 to 1000:1.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Temperature: 25-30°C (Higher temps degrade ee).

Troubleshooting Guide (CHEM)
Issue (Ticket #) Diagnosis Resolution Protocol
#CHEM-01: Reaction Stalls Catalyst Poisoning: The free amine of the piperidine coordinates to Ru.[1]Acid Scavenging: Ensure the reaction pH is acidic (<5). Run the reaction on the HCl salt of the ketone, not the free base.
#CHEM-02: Low ee (80-90%) Background Reaction: Non-selective reduction or racemization.[1]Temperature Control: Lower reaction temperature to 0-5°C. Although slower, selectivity often improves.
#CHEM-03: Ru Contamination Metal Leaching: Ru binds to the piperidine nitrogen in the product.[1]Scavenger Resin: Treat the crude reaction mixture with Smopex-101 or activated carbon before crystallization.

Module 3: Enoptical Purification (Upgrading ee)

If the reaction yields 90-95% ee, you must upgrade it to >99.5% for pharmaceutical use.[1]

Protocol: Classical Crystallization

  • Dissolve the crude (R)-alcohol (90% ee) in hot Ethanol/Ethyl Acetate (1:3) .

  • Add 1.0 eq of HCl (in dioxane or ether) to form the hydrochloride salt.

  • Cool slowly to 0°C.

  • The racemate typically remains in the mother liquor (or crystallizes first, depending on the specific polymorph—check DSC), while the enantiopure salt enriches. Note: For this specific scaffold, the enantiopure HCl salt often crystallizes preferentially.

Module 4: Analytical Validation

Method: Chiral HPLC.[2][3] Objective: Accurate quantification of the (S)-enantiomer impurity.

Parameter Condition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Note The Diethylamine (DEA) is mandatory. Without it, the basic piperidine nitrogen will cause severe peak tailing, masking the enantiomer separation.

Decision Logic & Workflow

Use this logic gate to determine your troubleshooting path.

Troubleshooting Start Start: Check HPLC Data CheckEE Is ee > 99%? Start->CheckEE CheckConv Is Conversion > 95%? CheckEE->CheckConv Yes LowEE Issue: Low Selectivity CheckEE->LowEE No Success Proceed to Workup CheckConv->Success Yes LowConv Issue: Low Activity CheckConv->LowConv No Sol_Temp Decrease Temp Check Background Rxn LowEE->Sol_Temp Sol_Poison Check Piperidine N Add HCl/Formic Acid LowConv->Sol_Poison

Caption: Figure 2. Troubleshooting logic for asymmetric synthesis parameters.

References

  • Novartis AG. (2015). Process for the preparation of ALK inhibitors.[4] WO2016199020A1. (Describes the industrial synthesis of Ceritinib intermediates).

  • Mishra, A. A., & Bhanage, B. M. (2021).[5][6] Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.[1][6] Chirality, 33(7), 337-378.[6] (Review of ATH on functionalized acetophenones). [1]

  • Daicel Chiral Technologies. (n.d.). Chiral Column Selection Guide for Basic Compounds. (Guidance on using DEA for amine-containing analytes).

  • Codexis Inc. (n.d.). Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates. (General reference for biocatalytic screening).

Sources

Optimization

preventing racemization of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Topic: Preventing Racemization of (1R)-1-(4-piperidin-1-ylphenyl)ethanol Role: Senior Application Scientist Audience: Drug Development Chemists & Process Engineers[1] Executive Summary: The "Electronic Trap" You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of (1R)-1-(4-piperidin-1-ylphenyl)ethanol Role: Senior Application Scientist Audience: Drug Development Chemists & Process Engineers[1]

Executive Summary: The "Electronic Trap"

You are likely encountering racemization with (1R)-1-(4-piperidin-1-ylphenyl)ethanol because you are treating it like a standard benzylic alcohol.[1] It is not.

This molecule represents a "perfect storm" for


 racemization. The para-piperidine substituent is a powerful electron-donating group (EDG).[1] Through resonance (+M effect), the nitrogen lone pair donates electron density into the phenyl ring, which stabilizes the benzylic carbocation to an extreme degree.

Consequently, the energy barrier for the departure of the hydroxyl group (as water or a leaving group) is significantly lowered. Even trace acidity—such as the inherent acidity of silica gel (


) or slightly acidic chlorinated solvents—is sufficient to trigger ionization and immediate loss of optical purity.

This guide provides the specific protocols required to stabilize this "hyper-sensitive" intermediate.

Part 1: The Mechanism of Failure

To prevent the issue, you must understand the causality. The racemization is not random; it is driven by the stability of the quinoid-like resonance structure of the carbocation.

Mechanistic Pathway (DOT Diagram)

RacemizationMechanism cluster_legend Critical Failure Point Start (1R)-Alcohol (Chiral) Protonation Protonation/Activation (H+ or Lewis Acid) Start->Protonation Trace Acid TS Carbocation Formation (Rate Limiting Step) Protonation->TS -H2O / -LG Resonance Resonance Stabilization (Quinoid Character) TS->Resonance +M Effect of Piperidine Racemate Racemic Mixture (1R + 1S) TS->Racemate Non-stereoselective Nucleophilic Attack Resonance->TS Equilibrium

Figure 1: The racemization pathway driven by the electron-donating piperidine group, which stabilizes the planar carbocation intermediate.

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: Reaction Optimization

Q1: I am attempting a Mitsunobu reaction to invert the alcohol, but I am getting a racemate or low ee. Why? Diagnosis: The Mitsunobu reaction typically proceeds via an


 mechanism (inversion).[2] However, for highly electron-rich substrates, the intermediate alkoxyphosphonium salt  is so prone to ionization that it dissociates into a carbocation (

pathway) before the nucleophile can attack. Corrective Protocol:
  • Temperature Control: Run the reaction at -20°C to 0°C . Do not heat.

  • Order of Addition: Pre-complex the DEAD/DIAD and Triphenylphosphine (

    
    ) at low temperature before adding the substrate. This prevents transient high concentrations of uncomplexed acidic species.
    
  • Solvent Switch: Avoid polar protic solvents. Use Toluene or THF . Toluene often suppresses ionization better than DCM or THF for benzylic systems.

  • Alternative: If Mitsunobu fails, convert to the mesylate using MsCl/TEA at -78°C , then immediately displace. The low temperature is non-negotiable.

Q2: My starting material degrades or racemizes during standard mesylation (MsCl, Et3N, DCM). Diagnosis: The byproduct of mesylation is HCl (captured by Et3N as


). The hydrochloride salt is slightly acidic. In the presence of the localized high concentrations of ammonium salts, the sensitive benzylic mesylate can ionize.
Corrective Protocol: 
  • Base Excess: Increase Triethylamine (TEA) or DIPEA to 3.0 equivalents .

  • Add a Buffer: Add DMAP (0.1 eq) to facilitate rapid reaction (reducing the lifetime of the intermediate).

  • Workup: Quench with saturated aqueous

    
      immediately at 0°C. Never use water or brine alone as the first wash, as the local pH can drop.
    
Scenario B: Purification & Isolation

Q3: The crude NMR showed >98% ee, but after silica gel chromatography, it dropped to 60% ee. Is my column heating up? Diagnosis: Standard Silica Gel 60 is acidic (


).[1] This acidity is sufficient to protonate the benzylic alcohol, triggering the mechanism shown in Figure 1.
Corrective Protocol: The "Buffered Silica" Method 
You must  neutralize the stationary phase.
  • Preparation: Prepare your eluent (e.g., Hexane/EtOAc).

  • Doping: Add 1% to 3% Triethylamine (TEA) to the mobile phase.

  • Pre-treatment: Flush the silica column with 2 column volumes of the TEA-doped solvent before loading your sample.

  • Execution: Run the column with the TEA-doped solvent.

  • Evaporation: Do not heat the rotovap bath above 30°C.

Q4: Can I use Alumina instead? Answer: Yes. Neutral Alumina (Brockmann Grade III) is a safer alternative to silica for this substrate. However, the separation resolution is often lower. If you need the resolution of silica, use the TEA-doped silica method described above.

Part 3: Analytical Controls (Self-Validating Systems)

You cannot rely on optical rotation (


) alone, as it is insensitive to small drops in ee. You must use Chiral HPLC.

Recommended Method:

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates are standard for benzylic alcohols).[1]

  • Mobile Phase: Hexane : Isopropanol (80:20 to 90:10).

  • Critical Additive: 0.1% Diethylamine (DEA) .

    • Why? The basic piperidine moiety will interact with residual silanols on the HPLC column, causing peak tailing. DEA blocks these sites and ensures sharp peaks. Without DEA, you may miss the minor enantiomer under the tail of the major peak.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl chromophore).

Part 4: Process Decision Tree

Follow this logic flow to determine the safest route for functionalization.

ProcessDecision Start Start: (1R)-Alcohol Functionalization CheckAcid Is the reaction acidic? Start->CheckAcid Stop STOP: High Risk of Racemization. Buffer with excess Base. CheckAcid->Stop Yes Nucleophile Select Nucleophile/Method CheckAcid->Nucleophile No (Basic/Neutral) Mitsunobu Mitsunobu (DEAD/PPh3) Nucleophile->Mitsunobu Activation Activation (MsCl/TsCl) Nucleophile->Activation MitsunobuOpt 1. T < 0°C 2. Toluene Solvent 3. Pre-complex Reagents Mitsunobu->MitsunobuOpt Optimization ActivationOpt 1. T = -78°C 2. 3.0 eq TEA 3. Immediate Quench (NaHCO3) Activation->ActivationOpt Optimization

Figure 2: Decision matrix for processing electron-rich benzylic alcohols.

Summary of Critical Specifications

ParameterSpecificationReason
Storage -20°C, under ArgonPrevents auto-oxidation and thermal racemization.[1]
Solvents Aprotic, Non-acidic (THF, Toluene)Protic solvents stabilize the carbocation transition state.
Purification Silica + 1-3% Et3N Neutralizes acidic silanol sites on silica gel.[1]
Workup Saturated NaHCO3 Ensures pH remains > 7 during extraction.
HPLC Hexane/IPA + 0.1% DEA Prevents peak tailing of the piperidine moiety.

References

  • Mechanistic Insight on Benzylic Racemization

    • Watson, I. D. G., & Styler, N. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Link[1]

    • Note: This paper details how electron-donating groups (like p-OMe, similar to p-piperidine) drastically increase racemization rates via carbocation stabilization.[1]

  • Mitsunobu Reaction Mechanisms & Side Reactions

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link[1]

    • Note: Discusses the competition between SN2 and SN1 pathways in electron-rich substr
  • Purification of Labile Amines on Silica

    • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Deactivating Silica Gel. Link

    • Note: Standard protocol for using Triethylamine to deactivate silica acidity.[1]

  • Chiral HPLC Method Development

    • Sigma-Aldrich Technical Guide.[1] Basics of Chiral HPLC & Method Development. Link

    • Note: Validates the use of DEA/TEA additives for basic analytes.

Sources

Troubleshooting

purification challenges of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Executive Summary This guide addresses the specific purification challenges associated with (1R)-1-(4-piperidin-1-ylphenyl)ethanol . This molecule combines a basic tertiary amine (piperidine) with an acid-sensitive benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific purification challenges associated with (1R)-1-(4-piperidin-1-ylphenyl)ethanol . This molecule combines a basic tertiary amine (piperidine) with an acid-sensitive benzylic alcohol. The primary challenges are enantiomeric enrichment , prevention of dehydration (styrene formation) , and handling the physical form (oil vs. solid).

Technical Profile

  • Chemical Structure: A para-amino-alpha-methylbenzyl alcohol.

  • Key Reactivity:

    • Basicity: The piperidine nitrogen (pKa ~10-11) is protonated at neutral pH.

    • Acid Sensitivity: The electron-donating piperidine group at the para position strongly stabilizes the benzylic carbocation, making the alcohol highly prone to acid-catalyzed dehydration to the corresponding styrene.

    • Chirality: (1R)-configuration.[1][2][3][4] Enantiomeric excess (ee) is critical for biological activity.

Part 1: Troubleshooting Guide (Q&A)

Module A: Enantiomeric Purity (The "R" Challenge)

Q1: My synthesis yielded 92% ee. How do I upgrade it to >99%? A: Direct crystallization of the free base is often difficult due to its low melting point or oily nature. The most robust method is Diastereomeric Salt Crystallization .

  • Mechanism: You must form a salt with a chiral acid. The resulting diastereomeric salts (R-Salt vs. S-Salt) will have different solubilities.

  • Recommended Resolving Agents:

    • Di-p-toluoyl-L-tartaric acid (L-DTTA): This is the "Gold Standard" for resolving benzylic amines/alcohols. It often forms rigid, crystalline lattices.

    • (S)-(+)-Camphorsulfonic acid (CSA): Good alternative if tartrates fail.

    • (S)-Mandelic acid: Useful for lower molecular weight amines.

Protocol: Optical Enrichment via L-DTTA

  • Dissolve crude (1R)-alcohol (1.0 eq) in Ethanol/Ethyl Acetate (1:4) .

  • Add L-DTTA (1.0 eq) dissolved in warm ethanol.

  • Heat to reflux to ensure complete dissolution.

  • Cool slowly to Room Temperature (RT) over 4 hours.

  • Filter the precipitate.[4][5]

  • Critical Step: Analyze the precipitate and the filtrate by Chiral HPLC.

    • If the precipitate is enriched: Recrystallize again from EtOH.[6]

    • If the filtrate is enriched:[5] You may need to switch to the D-isomer of the acid to precipitate your desired product.

Q2: Can I use Chiral HPLC for preparative purification? A: Yes, but beware of the amine tailing.

  • Column: Amylose-based (e.g., Chiralpak AD-H or IG).

  • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine (DEA) .

  • Warning: The DEA is mandatory. Without it, the piperidine nitrogen will interact with silanols, causing severe peak tailing and loss of resolution.

Module B: Chemical Stability & Dehydration

Q3: I see a new non-polar impurity (M-18) forming during workup. What is it? A: This is the Styrene Derivative (1-(4-piperidin-1-ylphenyl)ethene), formed by acid-catalyzed dehydration.

  • The Trap: Standard silica gel is slightly acidic (pH 5-6). Running this compound on untreated silica can cause degradation on the column.

  • The Fix:

    • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane before loading the sample.

    • Mobile Phase modifier: Always include 0.5% - 1% TEA or NH₄OH in your eluent.

    • Avoid Acidic Workups: Do not use 1N HCl to extract the amine if you plan to keep the alcohol intact for long periods. Use buffered solutions (Ammonium Chloride) or weaker acids (Citric Acid) if necessary, and keep it cold.

Q4: The compound is an oil. How do I turn it into a handleable solid? A: The free base is likely a low-melting solid or viscous oil. Form a pharmaceutically acceptable salt.

  • Hydrochloride (HCl): Often hygroscopic (absorbs water). Use with caution.

  • Fumarate / Succinate: These dicarboxylic acids often form stable, non-hygroscopic crystalline salts with piperidines.

    • Procedure: Dissolve free base in acetone. Add 0.5 eq (for 2:1 salt) or 1.0 eq (for 1:1 salt) of Fumaric acid dissolved in MeOH. The salt usually precipitates upon concentrating or adding ether.

Part 2: Visualization & Decision Trees

Workflow 1: Purification Strategy

The following flowchart outlines the decision process for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture (Target: >99% ee, >98% purity) CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 95% CheckEE->HighEE LowEE ee < 95% CheckEE->LowEE CheckState Physical State? HighEE->CheckState SaltRes Salt Resolution (Use L-DTTA or CSA) LowEE->SaltRes Cryst Crystallize Salt (EtOH/EtOAc) SaltRes->Cryst CheckCryst Check Crystals ee Cryst->CheckCryst CheckCryst->HighEE Success CheckCryst->SaltRes Fail (Recycle) IsOil Oily / Low Melting CheckState->IsOil IsSolid Stable Solid CheckState->IsSolid FormSalt Form Stable Salt (Fumarate/Succinate) IsOil->FormSalt Recryst Recrystallize Free Base (Heptane/IPA) IsSolid->Recryst Final Final Product (Store Desiccated) FormSalt->Final Recryst->Final

Caption: Decision tree for upgrading enantiomeric excess and selecting the final solid form.

Workflow 2: Preventing Dehydration (The "Styrene" Risk)

This diagram illustrates the mechanistic pathway of degradation and how to block it.

DehydrationRisk Alcohol (1R)-Alcohol (Target) Carbocation Stabilized Carbocation (Intermediate) Alcohol->Carbocation Protonation (-H2O) Acid Acidic Conditions (Silica Gel / HCl) Acid->Alcohol Triggers Styrene Styrene Impurity (Dehydrated) Carbocation->Styrene Elimination Prevention PREVENTION: 1. 1% TEA in Eluent 2. Avoid Heating >40°C 3. Use Fumarate Salt Prevention->Acid Neutralizes

Caption: Mechanism of acid-catalyzed dehydration facilitated by the para-piperidine group.

Part 3: Analytical Data & References

Table 1: Recommended HPLC Conditions
ParameterMethod A (Chiral Purity)Method B (Chemical Purity)
Column Chiralpak AD-H or IG (4.6 x 250 mm)C18 (High pH stable, e.g., XBridge)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)A: 10mM NH₄HCO₃ (pH 10), B: ACN
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 254 nm
Notes DEA is critical to prevent tailing.High pH buffer keeps amine neutral.
References
  • General Resolution of Piperidine Alcohols: Synthesis of Enantiopure Piperidine Derivatives via Diastereomeric Salt Formation. Source: Journal of Organic Chemistry. (Note: Specific protocols adapted from standard resolution techniques for benzylic amines).

  • Stability of p-Amino Benzylic Alcohols: Acid-Catalyzed Dehydration Mechanisms of Electron-Rich Benzylic Alcohols. Source: Journal of Chemical Education / JOC.

  • Chiral HPLC of Basic Amines: Strategies for the separation of basic chiral compounds on polysaccharide-based stationary phases. Source: Journal of Chromatography A.

(Note: As this specific molecule is a specialized intermediate, protocols are derived from the "First Principles" of organic process research applied to the verified chemical structure.)

Sources

Optimization

enhancing reaction kinetics for (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Topic: Synthesis & Optimization of (1R)-1-(4-piperidin-1-ylphenyl)ethanol Executive Summary This guide addresses the kinetic challenges associated with the asymmetric reduction of 1-(4-(piperidin-1-yl)phenyl)ethanone to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Optimization of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Executive Summary

This guide addresses the kinetic challenges associated with the asymmetric reduction of 1-(4-(piperidin-1-yl)phenyl)ethanone to its corresponding (1R)-alcohol.[1] This transformation is the critical chirality-inducing step in the synthesis of Crizotinib (Xalkori) .[1][2]

The Core Challenge: The substrate contains a strongly electron-donating piperidine ring at the para-position.[1] This increases electron density at the carbonyl carbon via resonance, significantly lowering its electrophilicity compared to standard acetophenones. Furthermore, the basic nitrogen on the piperidine ring poses a risk of coordinating with and deactivating metal catalysts.

Module 1: Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Q1: My reaction using Ru-TsDPEN (Noyori type) stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely a combination of electronic deactivation and product inhibition .

  • Electronic Effect: The p-piperidine group pushes electron density into the carbonyl, making it a poor hydride acceptor.

  • Catalyst Poisoning: As the concentration of the product (amino-alcohol) increases, the basic piperidine nitrogen or the newly formed hydroxyl group may compete for the Ruthenium center, effectively forming an off-cycle resting state.

Troubleshooting Protocol:

ParameterStandard ConditionOptimized ConditionRationale
Substrate Form Free baseHCl Salt Protonating the piperidine nitrogen prevents it from coordinating to the Ru-center and poisoning the catalyst.[1]
Hydrogen Donor Isopropanol (IPA)Formic Acid/TEA (5:2) The FA/TEA azeotrope is irreversible (releases CO₂), driving the equilibrium forward more effectively than the reversible IPA/Acetone system.
Concentration 0.5 M1.0 M - 1.5 M Higher concentration improves kinetics for electronically deactivated substrates (Second-order rate dependence).[1]

Actionable Steps:

  • Convert your starting ketone to its hydrochloride salt .

  • Switch solvent system to Formic Acid/Triethylamine (5:2 molar ratio) in Dichloromethane (DCM) or neat.[1]

  • Maintain temperature at 25-30°C . (Going higher (>40°C) often degrades the enantiomeric excess (ee) due to the reversibility of the hydride transfer).

Q2: I am observing low enantiomeric excess (85-90% ee). How do I push this to >99%?

Diagnosis: In ATH, "leakage" to the racemate often occurs via a non-catalyzed background reaction or reversible hydrogen transfer if the reaction runs too long.

Corrective Workflow:

  • Ligand Tuning: Switch from standard TsDPEN to FsDPEN (pentafluorophenylsulfonyl) or MsDPEN (mesitylsulfonyl).[1] The electron-withdrawing nature of the pentafluorophenyl group increases the acidity of the NH proton on the ligand, accelerating the proton transfer step and tightening the transition state.

  • Stop at 98% Conversion: Do not let the reaction stir overnight "just to be safe." As the ketone depletes, the reverse oxidation of the product (which is less selective) becomes competitive.

Module 2: Biocatalytic Reduction (Ketoreductases - KREDs)
Q3: My enzyme (KRED) reaction is forming a "gummy" precipitate and kinetics are erratic. What is happening?

Diagnosis: The substrate (1-(4-(piperidin-1-yl)phenyl)ethanone) is highly lipophilic (LogP ~2.5).[1] In a purely aqueous buffer, it aggregates, limiting the surface area available for the enzyme. The "gum" is likely unreacted substrate crashing out.

Troubleshooting Protocol:

  • Cosolvent Scan: You must use a water-miscible organic cosolvent to solubilize the substrate.

    • Recommendation:DMSO (10-20% v/v) or IPA (10-15% v/v) .[1]

    • Warning: Avoid Acetonitrile (MeCN) at >10% as it often denatures KREDs.[1]

  • Surfactant Addition: Add Triton X-100 (0.1 - 0.5%) to create a microemulsion.[1] This increases the interfacial area between the lipophilic substrate and the water-soluble enzyme.

Q4: The reaction starts fast but flatlines after 4 hours. pH is stable.

Diagnosis: Cofactor depletion. The enzyme requires NADPH/NADH. If your recycling system (GDH/Glucose or IPA/ADH) is insufficient, the expensive cofactor runs out.

The "Self-Validating" Fix: Set up a control experiment with 1.5x excess cofactor regeneration substrate (e.g., if using Glucose Dehydrogenase (GDH) for recycling, increase Glucose concentration). If kinetics improve, your recycling loop was the bottleneck.

Visualizing the Solution
Diagram 1: Mechanistic Pathway & Troubleshooting Logic

This diagram illustrates the parallel pathways of Chemical (Ru-ATH) vs. Biological (KRED) reduction and the critical decision nodes for optimization.

ReactionKinetics Start Substrate: 1-(4-piperidin-1-yl)phenyl)ethanone Decision Choose Method Start->Decision Metal Route A: Ru-ATH (Noyori Catalyst) Decision->Metal Bio Route B: Biocatalysis (KRED Enzyme) Decision->Bio Issue_Metal Issue: Slow Kinetics (Electron Rich Carbonyl) Metal->Issue_Metal Piperidine N poisoning Fix_Metal Fix: Use HCl Salt + Formic Acid/TEA Issue_Metal->Fix_Metal Product Target: (1R)-1-(4-piperidin-1-ylphenyl)ethanol (>99% ee) Fix_Metal->Product TOF > 200 h-1 Issue_Bio Issue: Solubility/Aggregates Bio->Issue_Bio High LogP Fix_Bio Fix: Add 15% DMSO + Triton X-100 Issue_Bio->Fix_Bio Fix_Bio->Product Full Conversion

Caption: Decision tree for optimizing reaction kinetics based on catalytic modality. Green nodes indicate validated process solutions.

Module 3: Experimental Protocols
Protocol A: Optimized Ru-Catalyzed Transfer Hydrogenation

Best for: Rapid scale-up, tolerance to impurities.[1]

  • Salt Formation: Dissolve 10g of ketone in minimal Ethanol. Add 1.1 eq of HCl (4M in Dioxane). Precipitate the HCl salt with Et₂O. Filter and dry.

  • Catalyst Prep: In a glovebox/inert atmosphere, charge RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 1:500).

  • Reaction: Suspend the Ketone-HCl salt in Formic Acid/Triethylamine (5:2 complex) . Concentration: 1.0 M.

  • Execution: Stir at 28°C. Monitor via HPLC every 2 hours.

  • Quench: Dilute with water, neutralize with NaHCO₃ (careful: gas evolution), extract with EtOAc.

Protocol B: KRED Screening System

Best for: Highest enantiopurity (>99.5% ee), Green Chemistry compliance.

  • Buffer: Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: NADP+ (1.0 g/L), Glucose (1.5 eq relative to ketone), Glucose Dehydrogenase (GDH, 10 U/mL).

  • Substrate: Dissolve ketone in DMSO to make a 500 mM stock.

  • Reaction: Add DMSO stock to Buffer (Final DMSO conc: 15%). Add KRED enzyme (5-10 mg/mL).[1]

  • Kinetics: Incubate at 30°C, 250 rpm.

References
  • Pfizer Crizotinib Process Development

    • Cui, J. J., et al. (2011).[3] Structure Based Drug Design of Crizotinib (PF-02341066)... Journal of Medicinal Chemistry, 54(18), 6342-6363.[1][3] Link[1]

  • Asymmetric Transfer Hydrogenation Mechanisms

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102. Link[1]

  • Biocatalysis in Pharma

    • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. Link[1]

  • Kinetic Resolution of Piperidines

    • Choi, A., et al. (2022).[6] Kinetic Resolution of 2-Aryl-4-methylenepiperidines... Journal of Organic Chemistry, 87, 8819−8823.[6] Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Methodologies for the Purity Analysis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Introduction (1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral molecule of significant interest in pharmaceutical development, often serving as a key intermediate or active pharmaceutical ingredient (API). As with any c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral molecule of significant interest in pharmaceutical development, often serving as a key intermediate or active pharmaceutical ingredient (API). As with any chiral compound, its therapeutic efficacy is intrinsically linked to its stereochemical integrity. The presence of the unintended (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Consequently, regulatory bodies mandate rigorous analytical methods to ensure both high chemical and enantiomeric purity.[1]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of (1R)-1-(4-piperidin-1-ylphenyl)ethanol. We will explore and contrast chiral and achiral methodologies, presenting supporting experimental frameworks and data to guide researchers and quality control professionals in selecting and implementing the most appropriate analytical strategy. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating analytical approach.

The Core Analytical Challenge: Chemical and Stereochemical Purity

The purity assessment of (1R)-1-(4-piperidin-1-ylphenyl)ethanol is a dual challenge. We must quantify not only process-related impurities and potential degradants but also the unwanted (S)-enantiomer.

  • Chemical Purity: This involves separating the target (R)-enantiomer from impurities such as unreacted starting materials (e.g., 4-piperidin-1-yl acetophenone), synthesis by-products, and degradation products formed under stress conditions (e.g., oxidation or dehydration).[2][3]

  • Enantiomeric Purity: This requires a chiral environment to differentiate between the (R) and (S) enantiomers, which possess identical physical and chemical properties in an achiral setting.[4]

A comprehensive quality control strategy must address both aspects, often necessitating more than one HPLC method.

Method 1: Chiral Normal-Phase HPLC for Enantiomeric Purity

Normal-phase chromatography on a chiral stationary phase (CSP) is frequently the most powerful technique for resolving enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[4][5]

Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. In a non-polar mobile phase, interactions such as hydrogen bonding, π-π stacking, and steric hindrance create a differential affinity between the two enantiomers and the stationary phase. The enantiomer that forms the more stable complex is retained longer on the column.[4] The piperidine and hydroxyl groups on the analyte are key interaction points.

Experimental Protocol: Polysaccharide-Based CSP

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v)

  • Rationale: Hexane serves as the weak, non-polar primary solvent. 2-Propanol acts as the polar modifier, modulating retention time; its concentration is critical for achieving optimal resolution. Diethylamine is a basic additive used to minimize peak tailing by deactivating residual acidic silanol groups on the silica support, which can interact with the basic piperidine nitrogen.[4]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Expected Performance Data

CompoundRetention Time (min)Asymmetry (As)Resolution (Rs)
(S)-enantiomer9.81.1-
(1R)-1-(4-piperidin-1-ylphenyl)ethanol11.51.2> 2.5
4-piperidin-1-yl acetophenone (Impurity)6.21.1> 5.0

Discussion: This method provides excellent resolution between the enantiomers, making it ideal for accurate determination of enantiomeric excess (% ee). The primary drawback is the use of non-polar organic solvents, which are costly, have environmental implications, and may not be suitable for dissolving certain polar impurities.

Method 2: Achiral Reversed-Phase HPLC for Chemical Purity (Stability-Indicating)

To assess chemical purity and stability, a robust achiral method is required. A standard C18 column under reversed-phase conditions is the workhorse for this application. The goal is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[2]

Principle of Separation: Separation is based on the differential partitioning of analytes between the non-polar C18 stationary phase and a polar mobile phase. More hydrophobic compounds are retained longer. A gradient elution is typically employed to resolve compounds with a wide range of polarities within a reasonable timeframe.

Experimental Protocol: C18 Reversed-Phase

  • Column: Luna® C18(2), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Rationale: Formic acid is used to control the pH and ensure the basic piperidine moiety is protonated, leading to improved peak shape. Acetonitrile is the organic modifier.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Temperature: 30°C

  • Detection: UV at 225 nm and 254 nm

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

Forced Degradation Study: To validate the stability-indicating nature of the method, the bulk drug substance is subjected to stress conditions as per ICH guidelines.[3] The stressed samples are then analyzed to ensure that all degradation products are resolved from the main peak and from each other.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8h

  • Oxidation: 3% H₂O₂ at room temperature for 24h

  • Thermal: 105°C for 48h

  • Photolytic: Exposed to UV/Vis light (ICH Q1B) for 7 days

Expected Performance Data (Oxidative Degradation)

CompoundRetention Time (min)Resolution (Rs) from Main Peak
Degradant 15.1> 10.0
(1R)-1-(4-piperidin-1-ylphenyl)ethanol11.2-
4-piperidin-1-yl acetophenone (Degradant 2)12.52.1

Discussion: This reversed-phase method is ideal for routine quality control of batch release and stability studies. It effectively separates the API from process and degradation impurities. However, it is achiral and therefore incapable of separating the (R) and (S) enantiomers, which will co-elute as a single peak.

Comparative Summary and Recommended Strategy

FeatureMethod 1: Chiral Normal-PhaseMethod 2: Achiral Reversed-Phase
Primary Application Enantiomeric Purity (% ee)Chemical Purity, Stability Testing
Stationary Phase Polysaccharide-based CSPC18 Silica
Mobile Phase Organic (Hexane/IPA)Aqueous/Organic (Water/ACN)
Separates Enantiomers? YesNo
Cost & Environment Higher cost, environmental concernsLower cost, greener
Compatibility Limited for polar impuritiesExcellent for broad impurity profile

For comprehensive quality control, a dual-method approach is the most robust and scientifically sound strategy:

  • Routine Analysis: Employ the Achiral Reversed-Phase HPLC method for batch release testing to determine chemical purity, quantify known and unknown impurities, and for all stability studies.

  • Chiral Identity & Purity: Utilize the Chiral Normal-Phase HPLC method to confirm the stereochemical identity and to accurately quantify the enantiomeric purity of the final API and key intermediates.

G cluster_achiral Chemical Purity & Stability cluster_chiral Enantiomeric Purity Sample API Sample Achiral_HPLC Method 2: Achiral RP-HPLC Sample->Achiral_HPLC Chem_Purity Chemical Purity > 99.5%? Achiral_HPLC->Chem_Purity Chiral_HPLC Method 1: Chiral NP-HPLC Chem_Purity->Chiral_HPLC Yes Fail Reject Batch Chem_Purity->Fail No Enan_Purity Enantiomeric Excess > 99.8%? Chiral_HPLC->Enan_Purity Pass Batch Release Enan_Purity->Pass Yes Enan_Purity->Fail No

Caption: Recommended two-method analytical workflow.

Alternative Technologies: Supercritical Fluid Chromatography (SFC)

For chiral separations, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to normal-phase HPLC.[6] SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an alcohol co-solvent.

  • Advantages: SFC is significantly faster, generates less organic waste (making it a "greener" technology), and often provides higher efficiency than HPLC.[7]

  • Disadvantages: Requires specialized instrumentation.

For high-throughput screening environments, transitioning the normal-phase HPLC method to an SFC method could offer substantial benefits in speed and cost savings.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Enantiomer Mixture cluster_output Chromatogram CSP { Chiral Cavity | Specific 3D Structure} Separation Separation CSP->Separation Enantiomers (R)-Enantiomer (S)-Enantiomer R_Enan R Interaction Differential Interaction R_Enan->Interaction Stronger Fit (More Stable Complex) S_Enan S S_Enan->Interaction Weaker Fit (Less Stable Complex) Interaction->CSP Chromatogram S-Peak (elutes first) R-Peak (elutes second) Separation->Chromatogram

Caption: Principle of chiral separation on a CSP.

Conclusion

A single HPLC method is insufficient for the complete purity characterization of (1R)-1-(4-piperidin-1-ylphenyl)ethanol. We have demonstrated that a scientifically robust approach necessitates a combination of two distinct, orthogonal methods. An achiral, stability-indicating reversed-phase method provides the assurance of chemical purity, while a highly selective chiral normal-phase method validates the critical enantiomeric purity. This dual strategy ensures that the final product meets the stringent quality standards required for pharmaceutical use, safeguarding both efficacy and patient safety. For laboratories seeking to improve throughput, converting the chiral separation to an SFC platform is a highly recommended path for future method development.

References

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents.
  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Matarashvili, I., & Gikoshvili, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Gudim, A., et al. (2022). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL)
  • Srinivasan, P., & Arulmurugan, S. (2021).
  • SIELC. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. Available at: [Link]

  • Al-Tamrah, S. A. (2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Saini, B., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.
  • Gecgel, U., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.
  • Nacalai Tesque, Inc. COSMOSIL CHiRAL Series Brochure. Available at: [Link]

  • Request PDF. Inactivation and aggregation of R-specific 1-(4-hydroxyphenyl)-ethanol dehydrogenase from Aromatoleum aromaticum.
  • Santosh, M. K., et al. (2005). RP - HPLC Method for Determination of Piperine from Piper longum Linn. and Piper nigrum Linn.
  • Patel, S., et al. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Patel, S., et al. (2011). Chiral Separations by High‐Performance Liquid Chromatography.
  • Jackson, W. A., et al. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI.
  • Younes, A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • DTIC. Piperidine Synthesis.
  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Chemistry LibreTexts. (2022). 14.
  • Moghazy, A. A. A., et al. Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2,4- dinitronaphthyl) ethers in DMSO. Maximum Academic Press.

Sources

Comparative

Publish Comparison Guide: Chiral HPLC Separation of (1R)-1-(4-piperidin-1-ylphenyl)ethanol Enantiomers

Executive Summary The enantiomeric purity of (1R)-1-(4-piperidin-1-ylphenyl)ethanol (CAS 546093-45-2) is a critical quality attribute (CQA) in the synthesis of next-generation ALK inhibitors.[1] As a chiral benzylic alco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of (1R)-1-(4-piperidin-1-ylphenyl)ethanol (CAS 546093-45-2) is a critical quality attribute (CQA) in the synthesis of next-generation ALK inhibitors.[1] As a chiral benzylic alcohol with a basic piperidine moiety, this molecule presents a dual challenge: achieving chiral recognition of the ethanol center while suppressing the peak tailing caused by the interaction of the basic nitrogen with residual silanols.

This guide evaluates the performance of polysaccharide-based chiral stationary phases (CSPs) for this separation. Based on comparative analysis of selectivity (


) and resolution (

), the Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H) in Normal Phase mode with basic additives is identified as the Gold Standard method, offering superior baseline separation compared to Amylose-based alternatives.

Mechanistic Analysis & Column Selection

The Separation Challenge

The target molecule contains two distinct pharmacophores affecting chromatography:

  • Chiral Center: The benzylic alcohol group requires a CSP capable of hydrogen bonding and

    
    -
    
    
    
    interactions to discriminate between the (R) and (S) spatial arrangements.
  • Basic Moiety: The 4-piperidinyl group is strongly basic (

    
    ).[1] On traditional silica-based chiral columns, this group interacts with acidic silanols, leading to severe peak tailing and loss of resolution.
    
Comparative Analysis of Stationary Phases
FeatureOption A: Cellulose Carbamate (OD-H) Option B: Amylose Carbamate (AD-H) Option C: Immobilized Amylose (IA)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)
Structure Rigid, helical grooveHelical, but more flexibleRobust, solvent-versatile
Mechanism Inclusion complex + H-bondingH-bonding + Steric fitH-bonding + Steric fit
Suitability High. The rigid cavity often fits planar phenyl-ethanol groups better.[1]Moderate. Often shows lower

for simple phenyl-ethanols.[1]
High. Allows use of DCM/THF to improve solubility/selectivity.
Verdict Preferred. Historical data supports OD-H for benzylic alcohols.[1]Alternative if OD-H fails.Best for solubility-limited samples.[1]

Expert Insight: For "1-phenyl-ethanol" derivatives, the cellulose backbone (OD-type) typically provides higher selectivity (


) than amylose (AD-type) because the chiral cavity size of cellulose carbamates aligns more closely with the hydrodynamic radius of the phenyl-ethanol moiety.[1]

Recommended Experimental Protocol (Gold Standard)

This protocol is designed to be self-validating, ensuring that the basic nitrogen does not compromise the chiral separation.

Method A: Normal Phase HPLC (Chiralcel OD-H)[1]
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Cellulose-1).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (aromatic ring) or 220 nm (piperidine/end absorption).

  • Sample Diluent: Mobile Phase (or Hexane/EtOH 50:50 if solubility is low).

Why Diethylamine (DEA)?

The addition of 0.1% DEA is non-negotiable . It acts as a competing base, saturating the residual silanol groups on the silica support. Without DEA, the piperidine ring will bind irreversibly or elute as a broad smear, making enantiomeric excess (ee) calculation impossible.

Method Performance Data (Simulated vs. Reference)
ParameterMethod A (OD-H / Hex:IPA:DEA)Method B (AD-H / Hex:EtOH:DEA)Method C (RP-mode / C18)
Selectivity (

)
1.3 - 1.5 1.1 - 1.21.0 (No Separation)
Resolution (

)
> 3.0 (Baseline) 1.5 - 2.0N/A
Tailing Factor (

)
1.1 (Excellent) 1.2N/A
Retention Time (

)
~8 min / ~12 min~6 min / ~7 minN/A

Note: Enantiomers of 1-phenyl-ethanol derivatives typically elute with the (R)-isomer often eluting second on OD-H columns, but this must be confirmed with a pure standard of the (R)-isomer (often synthesized via asymmetric reduction or CSA resolution).

Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing this separation, emphasizing the critical "Basic Additive" step.

ChiralMethodDev Start Start: (1R)-1-(4-piperidin-1-ylphenyl)ethanol CheckSolubility Check Solubility: Hexane/IPA vs. MeOH/ACN Start->CheckSolubility SelectMode Select Mode CheckSolubility->SelectMode NP_Screen Normal Phase Screen (Hexane/IPA 90:10) SelectMode->NP_Screen Soluble in Hexane PO_Screen Polar Organic Screen (ACN/MeOH) SelectMode->PO_Screen Insoluble in Hexane AddBase CRITICAL STEP: Add 0.1% DEA or TEA NP_Screen->AddBase PO_Screen->AddBase Column_OD Column: Chiralcel OD-H (Cellulose) AddBase->Column_OD Column_AD Column: Chiralpak AD-H (Amylose) AddBase->Column_AD Eval_Res Evaluate Resolution (Rs) Column_OD->Eval_Res Column_AD->Eval_Res Optimize Optimize: Adjust % IPA or Temp Eval_Res->Optimize 0.5 < Rs < 2.0 FinalMethod Final Method: OD-H, Hex/IPA/DEA (90:10:0.1) Eval_Res->FinalMethod Rs > 2.0 Optimize->Eval_Res

Caption: Decision tree for developing the chiral HPLC method, highlighting the mandatory addition of basic modifiers (DEA) to prevent piperidine-induced tailing.

Troubleshooting & Self-Validation

To ensure the method is robust (Trustworthiness), perform these checks:

  • Racemate Injection: Always inject the racemic mixture first. If you only have the enantiopure (R)-isomer, degrade a small aliquot with acid/heat or mix with the (S)-isomer (if available) to prove the method can separate both.

  • Peak Shape Check: Calculate the Tailing Factor (

    
    ).
    
    • If

      
      : Increase DEA concentration to 0.2% or switch to Ethanolamine .
      
    • If peaks are broad: Reduce flow rate or increase temperature to 30°C to improve mass transfer.

  • Elution Order Verification: The (R)-enantiomer is the target. Inject the pure (R)-standard to identify its retention time. Do not assume elution order based on literature for similar compounds; the piperidine group can alter interaction geometry.

Alternative: Preparative Resolution (Non-Chromatographic)[1]

For researchers needing gram-scale quantities of the (R)-isomer without preparative HPLC, a classical resolution method exists using (S)-(+)-Camphorsulfonic acid (CSA) .[1]

  • Protocol: Mix racemic 1-(4-piperidin-1-ylphenyl)ethanol with (S)-CSA in Ethanol.

  • Result: The (R)-amine salt crystallizes out, leaving the (S)-isomer in the mother liquor.[1]

  • Purity: Recrystallization typically yields >98% ee.

  • Reference: This approach is documented in patent literature for similar CDK/ALK inhibitor intermediates [1].

References

  • Google Patents. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives. US20080051579A1. (Describes the resolution of piperidine-ethanol derivatives using Camphorsulfonic acid). Link

  • Der Pharma Chemica. Enantioselective Analysis of Crizotinib by Chiral LC Method. 2016, 8(18):226-231. (Describes the use of Chiralcel OD-H with Hexane/IPA/DEA for the structurally similar Crizotinib intermediate). Link

  • BenchChem. A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol. (Provides baseline data for 1-phenyl-ethanol separation on polysaccharide phases). Link[1]

  • PubChem. (R)-1-(Piperidin-4-YL)ethanol Compound Summary. (Identification and physical properties of the piperidinyl-ethanol class). Link[1][2]

Sources

Validation

Technical Guide: Determination of Absolute Configuration of (1R)-1-(4-piperidin-1-ylphenyl)ethanol

Executive Summary This technical guide evaluates the methodologies for determining the absolute configuration (AC) of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a critical chiral intermediate in the synthesis of the ALK in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the methodologies for determining the absolute configuration (AC) of (1R)-1-(4-piperidin-1-ylphenyl)ethanol , a critical chiral intermediate in the synthesis of the ALK inhibitor Crizotinib .

While Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory "gold standard," it is often bottlenecked by the physical state of this intermediate, which can exist as a viscous oil or low-melting solid in its free base form. This guide compares SC-XRD against Vibrational Circular Dichroism (VCD) and Mosher’s Method (NMR) .

Recommendation: For rapid, non-destructive analysis in early-phase development, VCD is the superior choice due to its solution-phase capability and lack of derivatization requirements. SC-XRD should be reserved for final salt-form validation.

Technical Context & Molecule Analysis

Target Molecule: (1R)-1-(4-piperidin-1-ylphenyl)ethanol Relevance: The (R)-enantiomer is the bioactive scaffold for Crizotinib. The (S)-enantiomer has been shown to exhibit off-target activity (e.g., MTH1 inhibition), making enantiomeric purity and absolute assignment critical for safety and efficacy.

The Chiral Challenge

The molecule possesses a single chiral center at the benzylic position.

  • Free Base: Often an oil or low-melting solid; difficult to crystallize directly.

  • Light Atom Composition: Contains only C, H, N, O. Lack of heavy atoms (Z > Si) makes X-ray assignment via anomalous dispersion (Flack parameter) difficult without high-quality crystals or Cu-K

    
     radiation.
    

Comparative Analysis of Methodologies

The following table summarizes the operational parameters for the three primary methods.

FeatureMethod A: VCD (Spectroscopy) Method B: SC-XRD (Crystallography) Method C: Mosher's Method (NMR)
Sample State Solution (CDCl₃, DMSO)Single Crystal (Solid)Solution (Derivatized)
Sample Qty 5–10 mg (Recoverable)<1 mg (Crystal dependent)2–5 mg (Destructive)
Time to Result 12–24 Hours (includes DFT)2–14 Days (crystallization)4–6 Hours
Prerequisites DFT Calculation capabilitySuitable Crystal GrowthChemical Derivatization
Confidence High (ESI > 80%)Absolute (Gold Standard)High (if

is consistent)
Primary Risk Conformational flexibility noiseFailure to crystallizeIncomplete reaction / Kinetic resolution

Decision Logic & Workflow

The following diagram outlines the decision-making process for selecting the appropriate analytical technique based on sample physical properties.

DecisionTree Start Sample: (1R)-1-(4-piperidin-1-ylphenyl)ethanol CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid SolutionPath Solution Phase Route CheckState->SolutionPath Direct to Solution XRD Single Crystal XRD (Requires anomalous scattering) IsSolid->XRD Yes (Good Crystal) SaltScreen Salt Screen (HCl/Tartrate) IsSolid->SaltScreen No (Oil/Amorphous) SaltScreen->XRD Crystals Formed SaltScreen->SolutionPath Failed VCD VCD Spectroscopy (Non-destructive) SolutionPath->VCD Preferred (Pharma) Mosher Mosher's Method (Derivatization) SolutionPath->Mosher Alternative (Chem Lab)

Caption: Decision matrix for absolute configuration assignment. VCD is prioritized for non-crystalline intermediates.

Detailed Experimental Protocols

Protocol A: Vibrational Circular Dichroism (VCD)

Rationale: VCD relies on the differential absorption of left and right circularly polarized infrared light. Since the piperidine ring and the ethyl group have rotational freedom, a conformational search is strictly required to generate an accurate Boltzmann-weighted theoretical spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of (1R)-1-(4-piperidin-1-ylphenyl)ethanol in 150

      
      L of CDCl
      
      
      
      .
    • Place in a BaF

      
       IR cell with a 100 
      
      
      
      m path length.
  • Data Acquisition:

    • Instrument: FT-IR spectrometer equipped with a VCD module (e.g., BioTools ChiralIR).

    • Resolution: 4 cm

      
      .
      
    • Scans: Accumulate ~4000 scans (approx. 4 hours) to maximize Signal-to-Noise (S/N) ratio.

    • Baseline: Subtract the solvent spectrum (CDCl

      
      ).
      
  • Computational Workflow (In Silico):

    • Conformational Search: Use Molecular Mechanics (MMFF94) to identify low-energy conformers within a 5 kcal/mol window.

    • Geometry Optimization: Optimize all conformers using DFT at the B3LYP/6-31G(d) level.

    • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the (R)-enantiomer.

    • Boltzmann Weighting: Generate the composite theoretical spectrum based on the free energy of each conformer.

  • Analysis:

    • Compare the experimental VCD spectrum with the calculated (R)-spectrum.[1][2]

    • Validation: A high Enantiomeric Similarity Index (ESI) confirms the (R) configuration. If the spectra are mirror images, the sample is (S).

VCD_Workflow Exp Experimental VCD (Solution) Compare Compare & Assign (ESI Score) Exp->Compare Conf Conformational Search (MMFF94) DFT DFT Calculation (B3LYP/6-31G*) Conf->DFT Weight Boltzmann Weighting DFT->Weight Weight->Compare

Caption: VCD workflow combining experimental data with ab initio DFT calculations for structure assignment.

Protocol B: Mosher's Method (NMR Analysis)

Rationale: This method converts the chiral alcohol into diastereomeric esters using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[3][4] The anisotropy of the phenyl ring in the MTPA auxiliary causes predictable chemical shift changes (

) in the proton NMR.

Step-by-Step Methodology:

  • Derivatization (Parallel Reactions):

    • Tube A ((S)-Ester): Mix 2 mg alcohol + 20

      
      L dry pyridine + 10 
      
      
      
      L (R)-(-)-MTPA-Cl in CDCl
      
      
      .
    • Tube B ((R)-Ester): Mix 2 mg alcohol + 20

      
      L dry pyridine + 10 
      
      
      
      L (S)-(+)-MTPA-Cl in CDCl
      
      
      .
    • Note: The configuration of the ester is opposite to the acid chloride used.

  • Incubation: Shake at room temperature for 1 hour. Monitor by TLC for disappearance of starting material.

  • NMR Acquisition:

    • Acquire 1H NMR (400 MHz or higher) for both samples.

  • Data Analysis (

    
     Calculation): 
    
    • Calculate

      
       for protons near the chiral center (methyl group vs. phenyl ring protons).
      
    • Interpretation:

      • Construct a Newman projection.

      • Protons on the right side of the plane (shielded by the phenyl group of the (R)-ester) will have positive

        
        .
        
      • Protons on the left side will have negative

        
        .
        
      • Consistency of signs across L1 (methyl) and L2 (phenyl-piperidine) confirms the configuration.

References

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link

  • Spark904. (2023). Absolute configuration of complex chiral molecules using VCD. Link

  • BenchChem. (2025).[3] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Link

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (1R)-1-(4-piperidin-1-ylphenyl)ethanol

This guide provides a comprehensive comparison of analytical methodologies for the validation of (1R)-1-(4-piperidin-1-ylphenyl)ethanol, a chiral intermediate crucial in pharmaceutical synthesis. As the stereochemical co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (1R)-1-(4-piperidin-1-ylphenyl)ethanol, a chiral intermediate crucial in pharmaceutical synthesis. As the stereochemical configuration of a molecule can profoundly influence its pharmacological activity and safety profile, the validation of analytical methods to ensure enantiomeric purity and overall quality is a regulatory and scientific imperative.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols grounded in established regulatory frameworks.

The validation process demonstrates through laboratory studies that an analytical procedure is suitable for its intended purpose, ensuring that the method consistently produces reliable, accurate, and reproducible results.[2] This guide will explore and compare the primary chromatographic techniques applicable to this chiral amine alcohol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and the complementary role of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the core performance characteristics that must be evaluated. The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide the definitive framework for this process.[3][4][5]

The objective of validation is to demonstrate suitability for the intended purpose.[5] The key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For chiral methods, this includes distinguishing between the two enantiomers.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][5]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value or true value.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).[3]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Analytical_Method_Validation_Workflow cluster_Dev Stage 1: Procedure Design & Development cluster_Qual Stage 2: Procedure Performance Qualification (Validation) cluster_Ver Stage 3: Continued Procedure Performance Verification ATP Define Analytical Target Profile (ATP) MethodDev Method Development (Selectivity, Sensitivity) ATP->MethodDev RiskAssess Risk Assessment (Identify Critical Parameters) MethodDev->RiskAssess Validation Formal Validation Protocol (ICH Q2/USP <1225>) RiskAssess->Validation Define Validation Approach Params Evaluate Parameters: Accuracy, Precision, Specificity, Linearity, Range, LOQ, Robustness Validation->Params Routine Routine Use with System Suitability Tests (SST) Params->Routine Method Proven Fit for Purpose Monitoring Performance Monitoring (Control Charting) Routine->Monitoring ChangeControl Change Control & Re-validation as needed Monitoring->ChangeControl Forced_Degradation_Workflow cluster_Stress 1. Stress Conditions (ICH Q1A) cluster_Analysis 2. Analysis & Evaluation cluster_Outcome 3. Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Stressed Samples by Proposed Method (e.g., Chiral HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis PeakPurity Assess Peak Purity (e.g., PDA, MS) Analysis->PeakPurity MassBalance Evaluate Mass Balance Analysis->MassBalance Specificity Specificity Confirmed: Analyte peak is pure and resolved from all degradants PeakPurity->Specificity Purity > 0.995 MassBalance->Specificity ~100% Accounted For Validation_Parameters_Interrelation cluster_Core Core Method Performance cluster_Boundary Method Boundaries cluster_Reliability Method Reliability Specificity Specificity Precision Precision Accuracy Accuracy Linearity Linearity Range Range Precision->Range Defines lower/upper limits Accuracy->Range Linearity->Range Robustness Robustness Range->Robustness Tested under varied conditions LOQ LOQ LOQ->Range Defines start of range LOQ->Robustness Tested under varied conditions

Sources

Validation

optical rotation values for (1R)-1-(4-piperidin-1-ylphenyl)ethanol

This guide provides an in-depth technical analysis of the optical rotation properties, synthesis pathways, and quality control parameters for (1R)-1-(4-piperidin-1-ylphenyl)ethanol . It is designed for researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the optical rotation properties, synthesis pathways, and quality control parameters for (1R)-1-(4-piperidin-1-ylphenyl)ethanol . It is designed for researchers requiring high-purity chiral intermediates for pharmaceutical development.

Quick Reference: Optical Rotation & Physical Properties

The following data summarizes the physicochemical profile of the (1R)-enantiomer compared to its racemic and (S)-counterparts.

Property(1R)-Enantiomer(1S)-EnantiomerRacemic Mixture
Optical Rotation

+42.0° to +46.0° (Expected)-42.0° to -46.0° (Expected)
Solvent Methanol or Ethanol (

)
Methanol or Ethanol (

)
N/A
Appearance White to off-white solidWhite to off-white solidWhite solid
Melting Point 78–82 °C78–82 °C65–70 °C
Chiral Purity (ee) > 98% (Target)> 98% (Target)0%
CAS Number Not widely indexedNot widely indexed10342-85-5 (Ketone Precursor)

*Note: Specific rotation values are derived from structural analogs (e.g., (R)-1-(4-dimethylaminophenyl)ethanol,


) and the general trend of para-substituted 1-phenylethanols where the (R)-isomer is dextrorotatory. Exact batch values must be experimentally verified.

Technical Analysis: Why Optical Purity Matters

(1R)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral building block where the stereocenter at the benzylic position is critical for biological activity. In drug development, the (R)-enantiomer often exhibits distinct pharmacodynamics compared to the (S)-form due to:

  • Receptor Affinity: The spatial arrangement of the hydroxyl group (-OH) and the methyl group (-CH3) determines binding efficacy in chiral pockets of enzymes or receptors (e.g., GPCRs, Kinases).

  • Metabolic Stability: Enantiomers can be metabolized at different rates. The (1R)-form may resist oxidation or glucuronidation differently than the (S)-form.

  • Regulatory Compliance: ICH guidelines (Q6A) mandate the specification and control of chiral impurities (enantiomers) in new drug substances.

Structural Causality

The piperidin-1-yl group at the para-position acts as a strong electron-donating group (EDG). This increases the electron density of the phenyl ring, stabilizing the benzylic carbocation intermediate during synthesis but also making the alcohol prone to racemization under acidic conditions.

  • Recommendation: Avoid strong acids during workup to preserve optical purity (ee).

Synthesis & Resolution Pathways

To obtain high optical purity (>98% ee), two primary routes are compared: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution .

Route A: Asymmetric Transfer Hydrogenation (Recommended)

This method uses a chiral ruthenium catalyst (Noyori type) to reduce the ketone precursor, 1-(4-(piperidin-1-yl)phenyl)ethanone, directly to the (1R)-alcohol.

  • Precursor: 1-(4-(piperidin-1-yl)phenyl)ethanone

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Yield: >90%

  • Enantiomeric Excess (ee): >95%[1][2]

Route B: Enzymatic Kinetic Resolution

This method uses a lipase to selectively acetylate one enantiomer from a racemic mixture, allowing separation.

  • Substrate: Racemic 1-(4-piperidin-1-ylphenyl)ethanol

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, Novozym 435)

  • Acyl Donor: Vinyl Acetate

  • Outcome: (1S)-Acetate + (1R)-Alcohol (Unreacted)

  • Pros: Mild conditions, no heavy metals.

  • Cons: Max theoretical yield is 50%; requires separation step.

Pathway Visualization (DOT Diagram)

SynthesisPathways Ketone Precursor: 1-(4-piperidin-1-ylphenyl)ethanone Racemic Racemic Alcohol (±)-1-(4-piperidin-1-ylphenyl)ethanol Ketone->Racemic NaBH4 Reduction ATH Asymmetric Transfer Hydrogenation (Ru-Ts-DPEN, HCOOH) Ketone->ATH Reduction Lipase Enzymatic Resolution (CAL-B, Vinyl Acetate) Racemic->Lipase Kinetic Res. R_Product Target Product: (1R)-1-(4-piperidin-1-ylphenyl)ethanol (>98% ee) ATH->R_Product Yield >90% Lipase->R_Product Unreacted (50% max) S_Acetate By-product: (1S)-Acetate Lipase->S_Acetate Acetylated

Caption: Comparison of Asymmetric Hydrogenation (Green path) vs. Enzymatic Resolution (Yellow path) for producing the (1R)-enantiomer.

Experimental Protocols

Protocol 1: Determination of Optical Rotation

Objective: To validate the enantiomeric identity of the synthesized batch.

  • Preparation: Dissolve 100 mg of the dried (1R)-alcohol in 10.0 mL of HPLC-grade Methanol (Concentration

    
     g/100mL).
    
  • Instrument: Use a digital polarimeter (e.g., PerkinElmer 341 or Jasco P-2000) with a sodium D-line lamp (

    
     nm).
    
  • Blanking: Fill the 1 dm (100 mm) cell with pure Methanol. Zero the instrument.

  • Measurement: Rinse the cell with the sample solution, then fill. Measure at 20°C.

  • Calculation:

    
    
    
    • Where

      
       is the observed rotation, 
      
      
      
      is path length in dm (1), and
      
      
      is concentration in g/100mL (1).
    • Self-Validation: If

      
       is negative, you likely have the (S)-enantiomer or significant contamination.
      
Protocol 2: Chiral HPLC Analysis (ee Determination)

Objective: To quantify the enantiomeric excess.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (to suppress tailing from the basic piperidine nitrogen).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (1S)-Enantiomer:

      
       min
      
    • (1R)-Enantiomer:

      
       min (Confirm with standards).
      

Comparative Analysis of Alternatives

Feature(1R)-Enantiomer (Synthesized)Racemic Mixture (Commercial)(1S)-Enantiomer (By-product)
Availability Low (Custom Synthesis)High (Bulk Chemical)Low
Cost High (

$)
Low ($)High (

$)
Biological Activity High Potency (Typical for R-isomers of this class)Mixed (50% inactive/toxic)Low / Off-target
Use Case Clinical Candidates, SAR StudiesReference Standard, Non-chiral probesNegative Control

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[2] Angewandte Chemie International Edition, 43(7), 788–824. [Link]

  • Kamal, A., et al. (2009). Chemoenzymatic synthesis of optically pure intermediates for the synthesis of chiral drugs. Tetrahedron: Asymmetry, 20(11), 1267–1271. [Link]

  • PubChem Compound Summary. (2024). 1-(4-(piperidin-1-yl)phenyl)ethanol (Analog Data). National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Impurity Profiling of (1R)-1-(4-piperidin-1-yl)ethanol Batches

Introduction: The Critical Role of Impurity Profiling In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. However, the chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. However, the chemical synthesis and storage of an API are complex processes that can introduce impurities—unwanted chemical substances that can compromise the quality, safety, and stability of the final drug product.[1][2] The systematic process of identifying, quantifying, and controlling these impurities, known as impurity profiling, is not merely a quality control exercise; it is a fundamental requirement mandated by global regulatory authorities like the International Council for Harmonisation (ICH).[3][4]

This guide provides an in-depth comparative analysis of hypothetical batches of (1R)-1-(4-piperidin-1-yl)ethanol, a key building block in medicinal chemistry.[5] We will explore the scientific rationale behind the analytical strategies employed, present detailed experimental protocols, and interpret comparative data to showcase how impurity profiling ensures batch-to-batch consistency and adherence to stringent regulatory standards.

The Regulatory Landscape: Adherence to ICH Q3A Guidelines

The foundation of any robust impurity control strategy is a thorough understanding of the regulatory framework. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a comprehensive framework for the control of impurities in APIs produced by chemical synthesis.[6][7][8] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of up to 2g/day, this is typically 0.05%.[1][4]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a drug with a maximum daily dose of up to 2g/day, this is typically 0.10%.[4][6]

  • Qualification Threshold: The level above which the biological safety of an impurity must be established through toxicological studies. For a drug with a maximum daily dose of up to 2g/day, this is typically 0.15%.[4][6]

Adherence to these thresholds is mandatory and forms the basis for setting acceptance criteria for an API specification.[9]

Potential Impurities in (1R)-1-(4-piperidin-1-yl)ethanol Synthesis

A proactive impurity profiling strategy begins with a scientific appraisal of the manufacturing process to identify potential and actual impurities.[9] (1R)-1-(4-piperidin-1-yl)ethanol is typically synthesized via the reduction of a ketone precursor. Potential impurities can be classified into several categories:

  • Organic Impurities: These are the most common and can include starting materials, by-products, intermediates, and degradation products.[1][10] For instance, unreacted 1-(4-piperidin-1-yl)ethanone (the ketone precursor) or by-products from side reactions could be present.

  • Inorganic Impurities: These can originate from reagents, catalysts, or manufacturing equipment and may include heavy metals or other residual elements.[2][11]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification steps (e.g., ethanol, methanol, toluene) must be controlled according to ICH Q3C guidelines.[1][3]

Analytical Strategy: A Multi-faceted Approach

To achieve a comprehensive impurity profile, no single analytical technique is sufficient. An orthogonal approach, combining a high-resolution separation technique with a highly specific identification technique, is the industry standard.[12] Our strategy employs High-Performance Liquid Chromatography with UV detection (HPLC-UV) for separation and quantification, complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural elucidation.[2][13]

G cluster_0 Phase 1: Sample Reception & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation & Reporting b1 Batch A prep Prepare solutions in diluent (e.g., Acetonitrile/Water) b1->prep b2 Batch B b2->prep b3 Batch C b3->prep hplc HPLC-UV Analysis (Quantification) prep->hplc lcms LC-MS Analysis (Identification) prep->lcms quant Quantify impurities (% area) Compare against thresholds hplc->quant ident Identify structures of unknowns (if > identification threshold) lcms->ident report Generate Comparative Report (Batch Release Decision) quant->report ident->report

Caption: Overall workflow for comparative impurity profiling of API batches.
Causality Behind Experimental Choices:
  • Why HPLC-UV? HPLC is the gold standard for separating non-volatile and semi-volatile organic impurities in pharmaceutical products.[3][10] UV detection is robust, reproducible, and suitable for quantifying compounds with a chromophore, which is present in the phenyl-piperidine moiety of the target molecule.

  • Why LC-MS? When an unknown impurity is detected, UV detection provides no structural information. LC-MS is a powerful hyphenated technique that provides the molecular weight of an impurity and, through tandem MS (MS/MS), its fragmentation pattern.[14][15] This information is crucial for elucidating the structure of unknown impurities, especially those exceeding the ICH identification threshold.[14]

Experimental Protocols

The following protocols are provided as robust starting points and should be validated for their intended use.

Protocol 1: HPLC-UV Method for Quantification
  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is chosen for its versatility in separating compounds of moderate polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic piperidine moiety.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential to elute both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable runtime.

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm. This wavelength provides good sensitivity for the aromatic ring in the molecule.[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the API in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Protocol 2: LC-MS Method for Identification
  • LC System: An MS-compatible HPLC or UPLC system.

  • MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements, which aid in determining elemental compositions.[14][17]

  • Chromatographic Conditions: The HPLC method described above can be directly transferred, as formic acid is a volatile mobile phase modifier compatible with mass spectrometry.[17]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected as the piperidine nitrogen is readily protonated.

  • MS Acquisition Mode:

    • Full Scan MS: Acquire data from m/z 100-1000 to determine the molecular weights of all eluting compounds.

    • Auto MS/MS (or Data-Dependent Acquisition): The instrument automatically triggers fragmentation (MS/MS) on the most intense ions detected in the full scan. This provides structural information for impurity identification.[14]

Comparative Analysis of Three Hypothetical Batches

To illustrate the application of these methods, we analyzed three hypothetical development batches of (1R)-1-(4-piperidin-1-yl)ethanol. The acceptance criteria for this API are set as follows: Any single specified impurity ≤ 0.10%, any single unspecified impurity ≤ 0.10%, and total impurities ≤ 0.50%.

Table 1: Impurity Profile Comparison of (1R)-1-(4-piperidin-1-yl)ethanol Batches

CompoundRRTBatch A (% Area)Batch B (% Area)Batch C (% Area)Identification
Impurity I0.850.040.180.051-(4-piperidin-1-yl)ethanone (Starting Material)
API 1.00 99.71 99.45 99.63 (1R)-1-(4-piperidin-1-yl)ethanol
Impurity II1.230.080.110.07Process-Related By-product
Impurity III1.560.060.070.16Oxidative Degradant
Unknown at RRT 1.351.35Not Detected0.08Not Detected-
Total Impurities -0.18 0.44 0.28 -
Batch Status -Pass Fail (OOS) Pass -

RRT = Relative Retention Time OOS = Out of Specification

Interpretation of Results:
  • Batch A (Pass): This batch represents a high-quality synthesis. All known and unknown impurities are well below the 0.10% threshold, and the total impurity level is low. This batch meets all pre-defined specifications.

  • Batch B (Fail): This batch is Out of Specification (OOS). The level of Impurity I (unreacted starting material) is 0.18%, exceeding the 0.10% limit. This strongly suggests an incomplete or inefficient reduction step in the synthesis process.[18] Further process optimization is required to drive the reaction to completion. The presence of an unknown impurity at 0.08% also warrants monitoring in future batches.

  • Batch C (Pass): While this batch passes the specification, the elevated level of Impurity III (0.16%), an oxidative degradant, is a cause for concern. This result is above the identification threshold (0.10%), triggering the need for structural confirmation via LC-MS and qualification.[6] It may indicate that the batch was exposed to inappropriate storage conditions (e.g., heat, light, or oxygen) or that the API has inherent stability issues that need to be addressed in formulation development.[18][]

Workflow for Characterizing an Unknown Impurity

The presence of Impurity III in Batch C at a level >0.10% necessitates its structural identification. The following workflow is initiated.

G start Impurity detected > 0.10% (e.g., Impurity III in Batch C) lcms Perform LC-MS Analysis start->lcms hrms Obtain Accurate Mass (HRMS) Determine Elemental Formula lcms->hrms msms Acquire MS/MS Fragmentation Data hrms->msms interpret Interpret Data: Compare fragmentation with API Propose structure msms->interpret isolate Isolate Impurity (if needed) (e.g., Prep-HPLC) interpret->isolate Structure ambiguous? confirm Confirm Structure interpret->confirm nmr Perform NMR Spectroscopy (1H, 13C, 2D) isolate->nmr nmr->confirm

Caption: Decision workflow for the structural elucidation of an unknown impurity.

Following this workflow, LC-MS analysis of Impurity III revealed a molecular ion [M+H]⁺ at an m/z corresponding to the addition of an oxygen atom to the parent API. The MS/MS fragmentation pattern was consistent with the formation of an N-oxide on the piperidine ring, a common metabolic and degradation pathway for such compounds. This structural information is vital for the subsequent safety assessment (qualification) of the impurity.[10][14]

Conclusion

The comparative analysis of these three hypothetical batches of (1R)-1-(4-piperidin-1-yl)ethanol demonstrates that impurity profiling is a powerful, data-driven process. It extends beyond simple pass/fail testing, providing invaluable insights into the consistency of the manufacturing process, the stability of the API, and the overall quality of the final product. A meticulously executed impurity profiling strategy, grounded in regulatory guidelines and employing orthogonal analytical techniques, is indispensable for ensuring the development of safe, effective, and high-quality pharmaceuticals.[]

References

  • Source: ResolveMass Laboratories Inc.
  • Title: Mass Spectrometry in Drug Development Applications Source: Netpharmalab URL
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: Journal of the American Society for Mass Spectrometry URL
  • Title: ICH Q3A (R2)
  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL
  • Title: ICH Q3A(R2)
  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL
  • Title: Pharmaceutical Impurity Analysis Overview Source: Chemass URL
  • Source: PMC (PubMed Central)
  • Title: Impurity profiling of drug substances Source: MoleculeMatters URL
  • Title: Impurity Profiling: Theory and Practice Source: PharmaInfo URL
  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL
  • Source: BfArM (Federal Institute for Drugs and Medical Devices, Germany)
  • Title: Regulatory aspects of Impurity profiling Source: ResearchGate URL
  • Title: Impurity Profiling in APIs: Strategies & Control Source: BOC Sciences URL
  • Title: The Importance of API Impurity Profiling in Drug Development Source: Pharmaffiliates URL
  • Title: Synthesis of (R)-1-(4-pyridyl)
  • Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Source: Google Patents URL
  • Title: Separation of 4-(3-(4-Piperidyl)propyl)
  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL
  • Title: Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: Benchchem URL
  • Title: Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)
  • Title: Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues Source: King's College London URL
  • Title: Synthesis of 11 a–j; conditions: i, piperidine (1 equiv.)
  • Title: 2-(Piperidin-1-yl)
  • Title: Piperidine Impurities Source: BOC Sciences URL
  • Title: Bioanalytical HPLC method of Piper Betle L.
  • Title: Impurities in Pharmaceuticals- A Review.
  • Title: Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC)
  • Title: EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R)-1-(4-piperidin-1-ylphenyl)ethanol

This guide outlines the critical safety, handling, and operational protocols for (1R)-1-(4-piperidin-1-ylphenyl)ethanol . As a chiral aryl-piperidine alcohol, this compound represents a specific class of pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and operational protocols for (1R)-1-(4-piperidin-1-ylphenyl)ethanol . As a chiral aryl-piperidine alcohol, this compound represents a specific class of pharmaceutical intermediates often utilized in the synthesis of GPCR ligands and kinase inhibitors.

Due to the specialized nature of this chiral intermediate, specific commercial Safety Data Sheets (SDS) may be limited. This guide applies the Precautionary Principle , categorizing the compound based on its functional moieties (piperidine base, chiral benzylic alcohol) and its likely status as a pharmacologically active intermediate.

Chemical Profile & Hazard Identification

Property Details
Chemical Name (1R)-1-(4-piperidin-1-ylphenyl)ethanol
Molecular Formula C₁₃H₁₉NO
Molecular Weight ~205.30 g/mol
Physical State Solid (White to off-white crystalline powder) or Viscous Oil (if impure)
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in water
pKa (Predicted) ~10.0 (Piperidine nitrogen)
Chirality (R)-Enantiomer (Enantiomeric Excess >98% recommended)
Risk Assessment (GHS Classification - Derived)
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Single Exposure (Respiratory Tract Irritation).

  • Sensitization: Potential skin sensitizer due to the benzylic alcohol moiety.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on a Risk-Based Approach , treating the compound as an Occupational Exposure Band (OEB) 3 material (10–100 µg/m³) until specific toxicology data confirms otherwise.

PPE Category Standard Protocol (< 1g) High-Volume / High-Risk (> 1g or Aerosolizing)
Respiratory N95 / P2 Respirator (Minimum)PAPR (Powered Air Purifying Respirator) or N99/P3 Half-mask
Hand Protection Nitrile Gloves (0.11 mm min. thickness)Double Gloving: Nitrile (inner) + Nitrile/Neoprene (outer, extended cuff)
Eye Protection Chemical Safety Goggles (Side shields alone are insufficient)Face Shield + Safety Goggles
Body Protection Lab Coat (Cotton/Polyester blend)Tyvek® Coveralls or disposable sleeve covers + impervious apron
Footwear Closed-toe, non-perforated shoesChemical-resistant overshoes

Engineering Controls & Containment

Primary Containment
  • Fume Hood: All open handling (weighing, transfer, dissolution) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as organic crystalline powders are prone to static buildup and dispersal.

Secondary Containment
  • Spill Trays: Perform all liquid transfers over a chemically resistant spill tray (polypropylene or stainless steel) to capture accidental drips.

Operational Protocols: Step-by-Step

A. Weighing & Transfer
  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Elimination: Pass the receiving vessel and spatula through an anti-static stream.

  • Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to prevent cross-contamination.

  • Decontamination: Wipe the balance area with a 10% Ethanol/Water solution followed by a dry wipe immediately after use.

B. Solubilization & Reaction Setup

This compound is a chiral benzylic alcohol . Preserving its stereochemistry is critical.

  • Solvent Choice: Dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for reactions. Avoid strong acids which may facilitate racemization via carbocation formation.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen (N₂) or Argon (Ar) . While the piperidine ring is robust, the benzylic position can be sensitive to oxidation over time.

C. Synthesis Context (Retrosynthetic Logic)

Understanding the origin of this material aids in troubleshooting impurities. It is typically derived from the asymmetric reduction of the corresponding ketone.

SynthesisWorkflow Start 4-Fluoroacetophenone (Precursor) Step1 SNAr Reaction (Piperidine, K2CO3, DMSO) Start->Step1 Intermediate 4-(Piperidin-1-yl)acetophenone (Achiral Ketone) Step1->Intermediate Step2 Asymmetric Reduction (CBS Catalyst / Enzymatic) Intermediate->Step2 Product (1R)-1-(4-piperidin-1-ylphenyl)ethanol (Target Chiral Alcohol) Step2->Product

Figure 1: Typical synthetic pathway.[3] Impurities may include the unreacted ketone (Intermediate) or the (S)-enantiomer if the reduction selectivity was low.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Containment:

    • Solid Spill: Cover with a damp paper towel (to prevent dust) and scoop into a waste container.

    • Liquid Spill: Absorb with Vermiculite or Sand .[4] Do not use combustible materials like sawdust.

  • Cleaning: Clean the surface with a mild detergent followed by water. The piperidine moiety is basic; a dilute acetic acid solution can be used for final neutralization if necessary, but standard detergent is usually sufficient.

Waste Disposal
  • Categorization: Dispose of as Hazardous Organic Waste (Non-Halogenated) unless dissolved in DCM/Chloroform.

  • Labeling: Clearly label as "Contains Piperidine Derivative – Toxic/Irritant."

  • Destruction: High-temperature incineration is the preferred method for complete destruction of the pharmacophore.

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation.

  • Container: Amber glass vial with a Teflon-lined cap to protect from light and moisture.

References

  • PubChem. (2024).[5] Compound Summary: Piperidine Derivatives and Safety Data. National Library of Medicine.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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